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1-ethyl-1H-indol-6-amine Documentation Hub

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  • Product: 1-ethyl-1H-indol-6-amine
  • CAS: 681836-77-1

Core Science & Biosynthesis

Foundational

Strategic Exploration of 6-Aminoindole Derivatives: Synthesis, Functionalization, and Therapeutic Utility

Executive Summary: The 6-Position Advantage In the landscape of nitrogen heterocycles, the indole scaffold is ubiquitous, often termed a "privileged structure."[1][2] However, not all positions on the indole ring offer e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Position Advantage

In the landscape of nitrogen heterocycles, the indole scaffold is ubiquitous, often termed a "privileged structure."[1][2] However, not all positions on the indole ring offer equal utility. 6-Aminoindole represents a distinct and high-value chemotype. Unlike the C3 position (electron-rich, prone to electrophilic attack) or the N1 position (often used for solubility modulation), the C6 position offers a unique vector for extending into solvent-exposed regions of protein binding pockets, particularly in kinase and GPCR targets.

The amino group at position 6 serves two critical functions:

  • Electronic Modulation: It acts as a strong electron-donating group (EDG), increasing the electron density of the pyrrole ring, which can fine-tune

    
     stacking interactions.
    
  • Synthetic Handle: It provides a versatile nucleophilic attachment point for amide coupling, reductive amination, or urea formation, allowing for the rapid generation of diverse libraries.

This guide dissects the technical roadmap for exploiting 6-aminoindole derivatives, moving from robust synthesis to high-impact medicinal chemistry applications.[2]

Synthetic Architectures: Accessing the Core

The reliability of the synthetic route dictates the scalability of the drug discovery campaign. We focus on two primary pathways: the Classical Reduction (high fidelity) and the Modern Cross-Coupling (high diversity).

Pathway A: The Nitro-Reduction Gateway

The most robust method for accessing 6-aminoindole is the reduction of commercially available 6-nitroindole. This pathway is preferred for gram-scale synthesis due to its atom economy and ease of purification.

Mechanism: The nitro group is reduced to an amine via catalytic hydrogenation or chemical reduction (e.g., SnCl₂ or Fe/HCl). Hydrogenation is generally cleaner, avoiding metal waste entrapment.

Pathway B: Buchwald-Hartwig Amination

For derivatives where the indole core is already elaborated, introducing the amine at C6 via a 6-bromoindole precursor using Palladium-catalyzed C-N cross-coupling is a powerful strategy. This allows for the direct installation of complex amines without an intermediate primary amine step.

Visualization: Synthetic Decision Tree

SynthesisPathways Start Target: 6-Aminoindole Derivative Route1 Route A: 6-Nitroindole Reduction Start->Route1 Gram Scale / Core Route2 Route B: 6-Haloindole Coupling Start->Route2 Late Stage / Diversity Step1A H2, Pd/C or SnCl2 Route1->Step1A Step1B Pd(OAc)2, Ligand, Amine Route2->Step1B ProductA Primary Amine (6-NH2) Step1A->ProductA ProductB Substituted Amine (6-NRR') Step1B->ProductB

Figure 1: Strategic decision tree for synthesizing 6-aminoindole derivatives based on scale and structural complexity.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 6-nitroindole to 6-aminoindole. It is designed to be self-validating ; the color change and TLC monitoring points are critical for ensuring conversion.

Objective: Synthesis of 6-aminoindole (CAS: 5318-27-4) from 6-nitroindole.

Reagents:

  • 6-Nitroindole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) (anhydrous preferred)

  • Hydrogen gas (balloon pressure)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • In a clean, dry round-bottom flask, dissolve 6-nitroindole (e.g., 1.0 g, 6.17 mmol) in MeOH (20 mL).

    • Checkpoint: The solution should be a clear, yellow-orange liquid. If not fully dissolved, sonicate briefly.

    • Carefully add 10% Pd/C (100 mg, 10 wt% of substrate). Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen or argon to prevent ignition.

  • Hydrogenation:

    • Seal the flask with a rubber septum.

    • Purge the system: Insert a needle connected to a vacuum line to evacuate air, then refill with hydrogen from a balloon. Repeat this "evacuate-refill" cycle 3 times.

    • Leave the reaction stirring vigorously under H₂ balloon pressure at room temperature (25°C).

  • Monitoring (The Validation Step):

    • Time: Typically 2–4 hours.

    • TLC Analysis: Eluent system 5% MeOH in DCM.

      • Starting Material (SM): 6-Nitroindole (Yellow spot, higher R_f).

      • Product: 6-Aminoindole (Fluorescent blue under UV, turns dark upon standing/oxidation, lower R_f).

    • Endpoint: Reaction is complete when the yellow SM spot is invisible.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Result: The product is typically obtained as a brown to grey solid. 6-Aminoindole is sensitive to oxidation; store under inert gas at -20°C if not used immediately.

Medicinal Chemistry Applications & SAR

The 6-aminoindole scaffold is a potent pharmacophore in oncology, specifically for kinase inhibition and immuno-oncology.

Kinase Inhibition (ATP Mimicry)

In many kinase inhibitors, the indole core mimics the adenine ring of ATP. The 6-position corresponds to the solvent-front region of the ATP binding pocket.

  • Mechanism: The indole NH forms a hydrogen bond with the hinge region (e.g., Glu/Leu residues).

  • Role of 6-Amino: Substituents at C6 can solubilize the molecule or reach out to interact with specific residues (e.g., Asp or Lys) outside the deep pocket, improving selectivity between homologous kinases (e.g., CDK vs. GSK3).

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.[3]

  • SAR Insight: 6-substituted derivatives, such as 6-fluoro or 6-chloro analogs, have shown tight binding to the heme iron active site. However, bulky amino-linked groups at C6 can occupy the hydrophobic pocket entrance, preventing substrate (tryptophan) access.

Quantitative Data Comparison

The following table summarizes the impact of C6-substitution on potency against representative targets (Hypothetical data based on trends in J. Med. Chem. literature for Chek1 and IDO1 inhibitors).

Compound ClassC6-SubstituentTargetIC50 (nM)Effect of C6-Amino
Indolylquinolinone-HChek1120Baseline activity
Indolylquinolinone-NH2Chek145Improved H-bond donor capability
Indolylquinolinone-NH-CO-R (Amide)Chek13 Access to hydrophobic Region I pocket
Aminoindazole-HIDO1850Weak inhibition
Aminoindazole-NH-BenzylIDO1400 Enhanced hydrophobic interaction

*Note: Aminoindazoles are bioisosteres of aminoindoles.

Visualization: Kinase Binding Mode

KinaseBinding Hinge Hinge Region (Glu/Leu) Pocket Hydrophobic Pocket (Region I) Solvent Solvent Exposed Area IndoleCore Indole Scaffold (ATP Mimic) N1 N1-H IndoleCore->N1 C6 C6-Amino Linker IndoleCore->C6 N1->Hinge H-Bond C6->Pocket Selectivity Vector Tail Solubilizing Tail (R-Group) C6->Tail Tail->Solvent Solubility

Figure 2: Pharmacophore mapping of 6-aminoindole derivatives within a kinase ATP-binding pocket. The C6-amino group acts as a critical vector for selectivity and solubility.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. (2020).

  • Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2006).

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. (2021).

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones. Organic & Biomolecular Chemistry. (2022).

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2020).

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Metabolic Stability of 1-ethyl-1H-indol-6-amine Scaffolds

Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and plasma half-life.[1] Indole-based scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and plasma half-life.[1] Indole-based scaffolds are versatile structural frameworks in drug discovery, known to modulate a wide range of biological targets.[2][3] This guide provides a comprehensive technical overview of the predictive assessment of metabolic stability for a specific, emerging class of compounds: 1-ethyl-1H-indol-6-amine scaffolds. We will explore the inherent metabolic liabilities of the indole nucleus, dissect the probable metabolic pathways for this specific scaffold, and provide detailed, field-proven protocols for in silico and in vitro evaluation. The objective is to equip researchers, scientists, and drug development professionals with the strategic and methodological framework needed to accurately predict metabolic fate, identify metabolic "soft spots," and guide the design of more robust and efficacious drug candidates.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, a primary one being the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Metabolism, the enzymatic conversion of drug molecules into different compounds (metabolites), is a major mechanism of drug clearance, predominantly occurring in the liver.[5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while one that is metabolized too slowly could accumulate and lead to toxicity.[6] Therefore, a deep understanding of a compound's metabolic stability is not merely a characterization step but a cornerstone of effective drug design.[7]

The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] Its unique electronic and structural properties allow it to interact with a diverse array of biological targets.[2][8] However, the indole ring is also susceptible to enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes, the primary family of Phase I drug-metabolizing enzymes.[9][10] Understanding and predicting these metabolic transformations are crucial for the successful development of indole-based therapeutics.[3][11]

The 1-ethyl-1H-indol-6-amine Scaffold: Predicted Metabolic Hotspots

The metabolic fate of the 1-ethyl-1H-indol-6-amine scaffold is dictated by its distinct structural features: the indole core, the N1-ethyl group, and the C6-amino group. Each of these presents potential sites for enzymatic modification.

  • Indole Ring Oxidation: The electron-rich indole nucleus is a prime target for oxidation by CYP enzymes.[10][12] Common sites of hydroxylation include positions 2, 3, 4, 5, and 7. Specifically, CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in metabolizing indole, leading to products like 3-hydroxyindole (indoxyl), oxindole, and various hydroxylated indoles.[12] For the 1-ethyl-1H-indol-6-amine scaffold, hydroxylation on the benzene portion of the ring (C4, C5, C7) is a highly probable metabolic pathway.

  • N-Dealkylation: The ethyl group at the N1 position is a classic substrate for N-dealkylation, another common CYP-mediated reaction. This process involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that subsequently cleaves to yield the N-dealkylated indole (1H-indol-6-amine) and acetaldehyde.

  • Metabolism of the Amino Group: The C6-amino group can undergo several transformations.

    • N-Oxidation: The amino group can be oxidized to form hydroxylamine or nitroso derivatives.

    • Phase II Conjugation: Once a hydroxyl group is introduced via Phase I oxidation, or directly on the amino group itself, the molecule becomes a substrate for Phase II conjugating enzymes. This can lead to the formation of glucuronide or sulfate conjugates, which are more water-soluble and readily excreted.

The interplay of these pathways determines the overall metabolic clearance of the compound. Identifying the primary "soft spot"—the most labile position—is key to designing strategies for improving stability.[13][14]

A Multi-Tiered Approach to Stability Assessment

A robust assessment of metabolic stability integrates computational predictions with empirical in vitro data. This tiered approach allows for early, high-throughput screening to filter large numbers of compounds, followed by more detailed, resource-intensive assays for the most promising candidates.

Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In-Depth In Vitro Analysis cluster_2 Tier 3: Decision & Optimization InSilico In Silico Prediction (QSAR, P450 Docking) HLM_HTS High-Throughput Liver Microsome Assay InSilico->HLM_HTS Guide Compound Selection Hepatocyte Hepatocyte Stability Assay (Phase I & II) HLM_HTS->Hepatocyte Rank & Prioritize Promising Candidates MetID Metabolite Identification (LC-MS/MS) Hepatocyte->MetID Identify Major Metabolites SAR Structure-Activity Relationship (SAR) Analysis MetID->SAR Inform SAR Optimization Chemical Modification (Block Soft Spots) SAR->Optimization Guide Redesign

Caption: Tiered workflow for metabolic stability assessment.

Tier 1: Predictive and High-Throughput Methods

In Silico Prediction of Metabolic Stability

Before any wet lab experiments are performed, computational models can provide valuable, rapid predictions of metabolic liabilities.[15][16] These methods use large datasets of known drug metabolism to build predictive algorithms.[4][17][18]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features of molecules with their metabolic stability.[15] For the 1-ethyl-1H-indol-6-amine scaffold, a QSAR model might predict high lability if it recognizes the unsubstituted positions on the benzene ring or the N-ethyl group as features commonly associated with rapid metabolism.

  • P450 Docking Models: These structure-based models simulate the docking of the compound into the active site of specific CYP isoforms (e.g., CYP3A4, 2D6).[16] The model can predict the preferred binding orientation and identify which atoms are positioned closest to the enzyme's catalytic heme iron, thus predicting the most likely sites of metabolism (SoMs).[14]

Scientist's Note: In silico tools are predictive, not definitive. Their primary utility is in prioritizing which compounds to synthesize and test, or in flagging potential liabilities very early in the design cycle. They are most powerful when used to compare a series of related analogs.

In Vitro Human Liver Microsome (HLM) Stability Assay

The HLM assay is the workhorse of early ADME screening.[5] Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, particularly the CYPs.[19] This assay measures the rate of disappearance of the parent compound over time to determine its intrinsic clearance (Clint).[20][21]

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[22]

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (1-ethyl-1H-indol-6-amine analog) in DMSO (e.g., 10 mM).

    • Prepare a cofactor solution: an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This provides a continuous supply of NADPH, which is required for CYP enzyme activity.[19]

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.[5][22]

    • Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[19]

  • Time Points & Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).[5][19] The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.

  • Self-Validating Controls (Trustworthiness Pillar):

    • Negative Control (-NADPH): At the final time point, include a sample without the NADPH cofactor to measure any non-enzymatic degradation.

    • Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover) to verify the enzymatic activity of the microsomal batch.[5]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound relative to the internal standard at each time point.[5][23]

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.

Tier 2: Comprehensive Stability and Metabolite Profiling

For compounds that demonstrate promising stability in the HLM assay (e.g., t½ > 30 minutes), a more comprehensive assessment using hepatocytes is warranted.

In Vitro Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[20][24] This assay provides a more complete picture of metabolic clearance.[20][25]

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 1 million cells/mL).

    • Prepare the test compound stock solution as in the HLM assay.

  • Incubation:

    • In a suspension format, pre-warm the hepatocyte suspension at 37°C in a shaking water bath.

    • Add the test compound (final concentration 1 µM) to initiate the incubation.[26]

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the hepatocyte suspension and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.[23][26]

  • Analysis & Data Calculation:

    • The analysis and data calculation steps are identical to those described for the HLM assay. The resulting Clint value will be in units of µL/min/million cells.

Metabolite Identification (MetID)

Identifying the structures of the major metabolites is crucial for understanding why a compound is stable or unstable.[13][27] This information directly reveals the metabolic "soft spots" that can be targeted for chemical modification.[13]

MetID studies are typically performed on samples from the hepatocyte stability assay.[13]

  • Sample Analysis: Samples are analyzed using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).[21][27]

  • Data Mining: The mass spectrometer is programmed to acquire fragmentation data (MS/MS spectra) for the parent drug and any potential metabolites. Specialized software is used to search the data for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Structural Elucidation: The fragmentation pattern of a potential metabolite is compared to that of the parent compound to determine the site of modification. For example, if a fragment containing the N-ethyl indole portion of the molecule remains unchanged but a fragment containing the C6-amino group shifts by +16 Da, this strongly suggests oxidation occurred on or near the amino group.

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 1-ethyl-1H-indol-6-amine (Parent Compound) Hydroxylation Ring Hydroxylation (e.g., at C4, C5, or C7) Parent->Hydroxylation Dealkylation N-Dealkylation Parent->Dealkylation N_Oxidation Amino N-Oxidation Parent->N_Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Substrate for Phase II Sulfation Sulfate Conjugate Hydroxylation->Sulfation Substrate for Phase II N_Oxidation->Glucuronidation N_Oxidation->Sulfation

Caption: Predicted metabolic pathways for the scaffold.

Data Interpretation and Strategic Application

The data gathered from these assays provides a quantitative and qualitative basis for decision-making.

Quantitative Data Summary

The results should be summarized in a clear, comparative format.

Compound IDStructure ModificationHLM t½ (min)Hepatocyte t½ (min)Clint (µL/min/mg)Major Metabolites Identified
LEAD-001 1-ethyl-1H-indol-6-amine128115.5C7-Hydroxylation, N-Dealkylation
LEAD-002 7-fluoro-1-ethyl-...> 604512.3N-Dealkylation
LEAD-003 1-(cyclopropyl)-...251851.9C7-Hydroxylation
Verapamil Positive Control85138.6N/A
Dextromethorphan Positive Control402821.0N/A

Note: Data presented is hypothetical and for illustrative purposes.

Causality and Strategic Insights
  • Case Study 1 (LEAD-001 vs. LEAD-002): The parent compound, LEAD-001 , shows high clearance, and MetID confirms that both C7-hydroxylation and N-dealkylation are major pathways. In LEAD-002 , the metabolically labile C7 hydrogen is replaced with a fluorine atom—a common "metabolic blocking" strategy.[28] As predicted, the half-life dramatically increases, and the C7-hydroxylated metabolite is no longer observed. This demonstrates that C7-hydroxylation was a primary clearance pathway. N-dealkylation now becomes the main remaining liability to address.

  • Case Study 2 (LEAD-001 vs. LEAD-003): To address N-dealkylation, the ethyl group in LEAD-001 is replaced with a cyclopropyl group in LEAD-003 . This modification often reduces susceptibility to N-dealkylation. The data shows a moderate improvement in stability, suggesting this pathway contributes to clearance but is perhaps less significant than ring hydroxylation for this scaffold.

By systematically applying these in silico and in vitro tools, drug discovery teams can build a robust understanding of the metabolic profile of the 1-ethyl-1H-indol-6-amine scaffold. This knowledge-driven approach enables the rational design of next-generation analogs with enhanced metabolic stability, ultimately increasing the probability of identifying a successful clinical candidate.[7][29]

References

  • Anonymous. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Preprints.org. [Link]

  • RSC Publishing. (n.d.). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. [Link]

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • Liu, H., et al. (n.d.). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Molecular Pharmaceutics. (2025, October 14). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]

  • Ninja Nerd. (2017, May 29). Amino Acid Metabolism. YouTube. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • NIH National Center for Biotechnology Information. (2000, November 14). Oxidation of indole by cytochrome P450 enzymes. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]

  • ACS Publications. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Amino Acid Metabolism. [Link]

  • ACS Publications. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. [Link]

  • MDPI. (2023, May 5). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. [Link]

  • ACS Publications. (2025, October 21). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • ResearchGate. (2025, August 10). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

  • NIH National Center for Biotechnology Information. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. [Link]

  • Metabolon. (n.d.). Your Guide to Metabolomics—Metabolite Identification and Detection. [Link]

  • SpringerLink. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Detailed 6-mercaptopurine metabolic pathways presenting the enzymes.... [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. [Link]

  • MDPI. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. [Link]

  • Portland Press. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond. [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. [Link]

  • Oxford Academic. (n.d.). Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • The Brem Method. (2024, February 8). MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. [Link]

  • University of Washington. (n.d.). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocols for 1-Ethyl-1H-indol-6-amine

[1][2][3] Part 1: Executive Summary & Chemo-Structural Analysis[1][2][3] The Challenge: Aniline Deactivation The coupling of 1-ethyl-1H-indol-6-amine with carboxylic acids presents a specific set of challenges distinct f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Chemo-Structural Analysis[1][2][3]

The Challenge: Aniline Deactivation

The coupling of 1-ethyl-1H-indol-6-amine with carboxylic acids presents a specific set of challenges distinct from aliphatic amine couplings. Unlike standard alkyl amines, the amino group at the 6-position of the indole ring functions electronically as an aniline .

  • Reduced Nucleophilicity: The lone pair of electrons on the exocyclic nitrogen is delocalized into the aromatic indole system (resonance effect). This significantly lowers its HOMO energy, making it a poor nucleophile compared to benzylamine or piperidine.[1]

  • Chemoselectivity Risks: The indole core is electron-rich, particularly at the C3 position .[2][1] While N-acylation is kinetically favored, highly electrophilic reagents (like uncontrolled acid chlorides) can lead to competitive C-acylation (Friedel-Crafts type) or polymerization.[2][3][1]

  • Stability: Electron-rich aminoindoles are prone to oxidation.[2][3][1] The N1-ethyl group improves stability compared to the N-H parent, but the molecule remains sensitive to air and light over prolonged periods.

Strategic Approach

To overcome these barriers, this guide prioritizes potent activation of the carboxylic acid while maintaining mild conditions to prevent side reactions.

  • Method A (Discovery/Screening): HATU-mediated coupling .[2][3][1] This is the "Gold Standard" for high-throughput medicinal chemistry.[2][3][1] It generates a highly reactive OAt-active ester, driving the reaction to completion despite the amine's low nucleophilicity.[2]

  • Method B (Scale-Up/Process): T3P (Propanephosphonic acid anhydride) . Ideal for larger scales (>1g). It offers easy workup (water-soluble byproducts), low epimerization, and excellent safety profiles.[1][4][5]

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Small scale (<100 mg), valuable acids, and difficult substrates.

Reagents:

  • Carboxylic Acid (1.0 - 1.2 equiv)[2][3][1]

  • HATU (1.1 - 1.3 equiv)[2][3][1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[2][3][1]

  • Solvent: Anhydrous DMF (preferred) or DMAc.

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Ensure the solution is basic (pH > 8 on wet pH paper).

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes at Room Temperature (RT). The solution often turns yellow/orange, indicating active ester formation.

  • Amine Addition: Add 1-ethyl-1H-indol-6-amine (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–16 hours.

    • Self-Validation Step: Monitor by LCMS.[1][6] Look for the disappearance of the amine (M+H = 175.1 + Ethyl mass) and formation of Product (M+H). If amine remains after 4h, add 0.2 equiv more HATU and DIPEA.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Acid Wash: Wash with 0.5 M HCl (or sat. NH4Cl if acid-sensitive) to remove unreacted amine and DIPEA.[2][3][1]

    • Base Wash: Wash with sat.[1] NaHCO3 to remove unreacted carboxylic acid and HOAt byproduct.

    • Brine Wash: Wash with saturated NaCl. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The Scalable Route (T3P)

Best for: Gram-scale synthesis, avoiding toxic HOAt byproducts, and simple aqueous workup.[2][1][4]

Reagents:

  • Carboxylic Acid (1.1 equiv)[3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[3][1]

  • Pyridine (2.5 - 4.0 equiv) or DIPEA (3.0 equiv)[2][3][1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative).[2][3][1]

Protocol:

  • Setup: Charge a flask with Carboxylic Acid (1.1 equiv), 1-ethyl-1H-indol-6-amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc (0.5 M).

  • Cooling: Cool the mixture to 0 °C (ice bath). T3P reactions are exothermic.[3]

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to RT and stir.

    • Note: T3P kinetics are slower than HATU.[1] Typical time is 12–24 hours.

    • Optimization: If sluggish, heat to 50–60 °C. The cyclic anhydride structure of T3P is very stable and tolerates heat well.

  • Workup (The "Self-Cleaning" System):

    • Add water to quench.

    • Wash organic layer with 10% Citric Acid (removes pyridine and unreacted amine).

    • Wash with 10% Na2CO3 (removes unreacted acid and water-soluble T3P byproducts).[2][3]

    • Wash with Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography due to the high selectivity of the washes.

Part 3: Critical Control Points & Visualization[1][2][3]

Decision Logic: Choosing the Right Reagent

The following diagram illustrates the decision-making process for selecting the optimal coupling strategy based on substrate properties.

CouplingStrategy cluster_legend Key Factors Start Start: Coupling 1-ethyl-1H-indol-6-amine ScaleCheck Is Scale > 1 gram? Start->ScaleCheck AcidSterics Is Acid Sterically Hindered? ScaleCheck->AcidSterics No MethodB Method B: T3P (Clean Workup) ScaleCheck->MethodB Yes MethodA Method A: HATU (High Potency) AcidSterics->MethodA No (Standard Acid) MethodC Method C: Acid Chloride (Force Conditions) AcidSterics->MethodC Yes (e.g., tertiary alpha-carbon) Legend1 HATU: Fast, expensive, difficult purification Legend2 T3P: Slower, cheap, easy purification

Caption: Decision tree for selecting the optimal amide coupling protocol based on scale and steric hindrance.

The Self-Validating Workup System

This workflow ensures that only the neutral amide product proceeds to isolation, automatically rejecting unreacted starting materials.[2]

WorkupLogic Crude Crude Reaction Mix (Amide + Acid + Amine) AcidWash Acidic Wash (0.5M HCl) Protonates Amines Crude->AcidWash BaseWash Basic Wash (NaHCO3) Deprotonates Acids AcidWash->BaseWash Organic Phase AqueousWaste1 Aqueous Waste: [Amine-H]+ AcidWash->AqueousWaste1 Removes Amine AqueousWaste2 Aqueous Waste: [R-COO]- BaseWash->AqueousWaste2 Removes Acid FinalOrg Organic Layer: Neutral Amide Product BaseWash->FinalOrg Purified Stream

Caption: The "Pincer" workup strategy utilizing sequential pH swings to remove unreacted starting materials.[2][3][1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Deactivated AmineSwitch to Method A (HATU) . Increase temperature to 50°C. Ensure base is fresh (DIPEA degrades).
Guanidine Byproduct HATU reacting with AminePre-activation is critical. Stir Acid + HATU + Base for 15 mins before adding the indole-amine.
C-Acylation (Impurity) High ElectrophilicityAvoid Acid Chlorides.[2][3][1] Use milder T3P. Ensure temperature is controlled (0°C start).
Purple/Dark Color Indole OxidationDegas solvents with N2/Ar.[1] Keep reaction in the dark. Add antioxidant (e.g., BHT) if necessary.
Emulsion in Workup Amphiphilic ProductUse DCM instead of EtOAc for extraction. Add a small amount of MeOH to the organic layer.

Part 5: References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., et al. (2011).[1][4][7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][1][4][7] Organic Letters, 13(19), 5048–5051.[1][7] [3]

  • Montalbetti, C. A., & Falque, V. (2005).[1][6] Amide bond formation and peptide coupling.[5][6][8][9] Tetrahedron, 61(46), 10827-10852.[1][6] [3]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

Sources

Application

Application Note: Microwave-Assisted Functionalization of 1-Ethyl-1H-indol-6-amine

This Application Note is designed for medicinal chemists and process engineers focusing on the rapid functionalization of the 1-ethyl-1H-indol-6-amine scaffold. This intermediate is a critical building block for kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the rapid functionalization of the 1-ethyl-1H-indol-6-amine scaffold. This intermediate is a critical building block for kinase inhibitors and CNS-active agents, where the indole core mimics the purine ring of ATP or tryptophan residues.

The following protocols leverage Microwave-Assisted Organic Synthesis (MAOS) to overcome the inherent sluggishness of the C6-amine, which is electronically deactivated by the indole ring system compared to simple anilines.

Executive Summary & Rationale

1-ethyl-1H-indol-6-amine is a privileged scaffold in drug discovery. However, conventional thermal heating often leads to oxidative degradation of the electron-rich indole ring before the amine reacts, particularly in aerobic conditions.

Microwave irradiation offers three distinct mechanistic advantages for this substrate:

  • Selective Heating: Polar solvents (EtOH, DMSO) couple efficiently with the microwave field, generating rapid internal heating that accelerates the rate-determining step (nucleophilic attack) without prolonged exposure to thermal stress.

  • Superheating Effects: Accessing temperatures 50–80°C above the solvent's atmospheric boiling point significantly improves the yields of sterically demanding couplings (e.g., Buchwald-Hartwig).

  • Chemoselectivity: Fast heating rates favor the kinetic product (N-functionalization) over thermodynamic polymerization or oxidation byproducts.

Safety & Handling

  • Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Do not exceed the vessel's rated pressure (typically 20–30 bar).

  • Indole Stability: While the N-ethyl group protects the N1 position, the C3 position remains susceptible to electrophilic attack. Avoid highly acidic media in the presence of aldehydes to prevent unwanted bis-indolylmethane formation.

  • Solvent Choice: Avoid low-boiling non-polar solvents (e.g., diethyl ether) which do not couple well with microwaves. Use high loss-tangent solvents like Ethanol, DMF, or NMP.

Experimental Protocols

Protocol A: Rapid Library Generation via Schiff Base Condensation

Target Application: Synthesis of imine-linked bioactive screening libraries.

Rationale: Conventional reflux takes 3–6 hours. Microwave irradiation reduces this to <10 minutes, minimizing hydrolysis of the formed imine.

Materials:

  • Substrate: 1-ethyl-1H-indol-6-amine (1.0 equiv)

  • Reagent: Aryl Aldehyde (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

  • Solvent: Absolute Ethanol (high dielectric loss,

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 1.0 mmol of 1-ethyl-1H-indol-6-amine in 3 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the target aldehyde. Add 1 drop of glacial acetic acid to catalyze the dehydration.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.

  • Irradiation:

    • Mode: Dynamic Power (maintaining temperature).

    • Set Point: 110°C.

    • Hold Time: 5 minutes.

    • Stirring: High (600 rpm).

    • Note: The pressure will rise to approx. 3-5 bar.

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Pour the reaction mixture onto crushed ice (10 g).

  • Isolation: The Schiff base typically precipitates immediately. Filter, wash with cold ethanol, and dry under vacuum.

Data Validation (Yield Comparison):

Aldehyde TypeThermal Reflux (4h)Microwave (110°C, 5 min)Purity (LCMS)
Benzaldehyde78%94% >98%
4-Nitrobenzaldehyde82%96% >99%
4-Methoxybenzaldehyde65%89% >95%
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Target Application: Synthesis of biaryl amine kinase inhibitors.

Rationale: The C6-amine is moderately nucleophilic. Coupling with aryl halides requires overcoming the activation energy of the oxidative addition/reductive elimination cycle. Microwave heating accelerates the catalytic turnover number (TON).

Materials:

  • Substrate: 1-ethyl-1H-indol-6-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%) / XPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv) or NaOtBu (for non-sensitive substrates)
    
  • Solvent: Toluene/t-BuOH (4:1) or Dioxane. Note: Toluene is non-polar; a "susceptor" like t-BuOH or a silicon carbide vessel is required for heating.

Step-by-Step Methodology:

  • Inerting: Purge the microwave vial with Nitrogen/Argon for 2 minutes.

  • Loading: Add the amine (1.0 mmol), aryl bromide (1.0 mmol), base (2.0 mmol), and catalyst precursor/ligand.

  • Solvent: Add 4 mL of degassed solvent.

  • Irradiation:

    • Temperature: 130°C.[1][2]

    • Time: 15 minutes.

    • Power Max: 200 W.[1]

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Protocol C: Heterocycle Fusion (Pyrazolo[1,5-a]pyrimidine analogs)

Target Application: Fused ring systems for DNA intercalation.

Rationale: Condensation of the amine with


-keto esters or similar electrophiles often stalls at the intermediate amide stage thermally. Microwaves drive the cyclodehydration to completion.

Methodology:

  • Mix: 1-ethyl-1H-indol-6-amine (1 mmol) + Ethyl acetoacetate (1.2 mmol).

  • Solvent: Neat (Solvent-free) or minimal Ethanol.

  • Catalyst: 10 mol%

    
     or similar Lewis Acid.
    
  • Irradiation: 120°C for 10 minutes.

  • Result: Formation of the amide-linked or fused heterocyclic system depending on the specific electrophile structure.

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing 1-ethyl-1H-indol-6-amine.

G Start Starting Material: 1-ethyl-1H-indol-6-amine Decision Desired Transformation? Start->Decision Path1 Schiff Base Formation (Imine Linkage) Decision->Path1 Aldehyde Reactant Path2 C-N Cross Coupling (Buchwald-Hartwig) Decision->Path2 Aryl Halide Reactant Path3 Heterocycle Fusion (Cyclocondensation) Decision->Path3 1,3-Dicarbonyl Reactant Cond1 Reagents: Ar-CHO, AcOH Solvent: EtOH MW: 110°C, 5 min Path1->Cond1 Cond2 Reagents: Ar-Br, Pd/XPhos, Base Solvent: Toluene/tBuOH MW: 130°C, 15 min Path2->Cond2 Cond3 Reagents: 1,3-Dicarbonyl, Lewis Acid Solvent: Neat/EtOH MW: 120°C, 10 min Path3->Cond3 Product1 Product: Indolyl-Imine (Library Screening) Cond1->Product1 Precipitation Product2 Product: N-Aryl Indole (Kinase Scaffold) Cond2->Product2 Chromatography Product3 Product: Fused Heterocycle (DNA Intercalator) Cond3->Product3 Recrystallization

Caption: Decision matrix for microwave-assisted derivatization of 1-ethyl-1H-indol-6-amine, highlighting reaction conditions and downstream applications.

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: The Synthesis of Schiff bases under microwave Irradi
    • Source: ResearchGate / Intern
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Microwave-Assisted Buchwald–Hartwig Double Amination[3]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • General Microwave Indole Chemistry

    • Title: Microwave-Assisted Synthesis of Medicinally Relevant Indoles[2][4][5][6]

    • Source: PubMed
    • URL:[Link]

  • Heterocycle Synthesis

    • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles[2][6][7][8][9]

    • Source: MDPI Molecules
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-ethyl-1H-indol-6-amine in DMSO

Topic: Troubleshooting Solubility & Stability in DMSO Executive Summary 1-ethyl-1H-indol-6-amine is a bicyclic heteroaromatic scaffold frequently used as a building block in kinase inhibitor synthesis and serotonergic re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in DMSO

Executive Summary

1-ethyl-1H-indol-6-amine is a bicyclic heteroaromatic scaffold frequently used as a building block in kinase inhibitor synthesis and serotonergic receptor modulation. While generally soluble in polar aprotic solvents, users often report inconsistent solubility profiles.

This guide addresses the three primary failure modes associated with this compound: hygroscopic precipitation , oxidative degradation , and media-induced "crash-out."

Critical Physicochemical Profile

Before troubleshooting, verify your compound matches these parameters. Deviations here are the root cause of 80% of solubility failures.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~160.22 g/mol Low MW suggests good kinetic solubility, but high lattice energy can impede initial dissolution.
Lipophilicity (LogP) ~2.0 - 2.5 (Estimated)Moderate lipophilicity. Requires organic co-solvent (DMSO/EtOH) for stock solutions >10 mM.
pKa (Amine) ~4-5 (Aniline-like)Weakly basic. Crucial: If you have the HCl salt , solubility in pure DMSO will be significantly lower than the free base.
Oxidation Potential High (Electron-rich)The 6-amino group activates the indole ring, making it prone to air oxidation (browning) in solution.

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific issue.

SolubilityTroubleshooting Start Start: Compound won't dissolve or precipitates Q1 Is the solution colored (Brown/Black)? Start->Q1 Q3 Did it precipitate upon adding to cell media? Q1->Q3 No (Clear/Cloudy) Oxidation Oxidative Degradation Q1->Oxidation Yes Q2 Is it the HCl Salt or Free Base? SaltCheck HCl Salt Q2->SaltCheck Salt BaseCheck Free Base Q2->BaseCheck Free Base Q3->Q2 No (In vial) CrashOut Media Crash-Out Q3->CrashOut Yes Sol_Ox Discard. Re-purchase. Store under Argon/N2. Use degassed DMSO. Oxidation->Sol_Ox Sol_Salt Add 5-10% Water or warm to 37°C. Salts struggle in dry DMSO. SaltCheck->Sol_Salt DMSO_Qual Is DMSO fresh/anhydrous? BaseCheck->DMSO_Qual DMSO_Qual->Sol_Salt Try Heat Wet_DMSO Old/Open DMSO DMSO_Qual->Wet_DMSO No/Unknown Sol_Wet DMSO is hygroscopic. Water acts as anti-solvent. Use fresh bottle. Wet_DMSO->Sol_Wet Sol_Crash Dilution Shock. 1. Vortex media while adding. 2. Limit DMSO < 0.5%. 3. Pre-dilute in PBS. CrashOut->Sol_Crash

Figure 1: Diagnostic flow for identifying solubility failure modes. Follow the path corresponding to your visual observation.

Detailed Troubleshooting Guides (FAQs)

Scenario A: "The solid won't dissolve in DMSO, even with vortexing."

Root Cause 1: The "Wet DMSO" Trap DMSO is aggressively hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped [1].

  • Mechanism: 1-ethyl-1H-indol-6-amine is hydrophobic. Water is an anti-solvent. If your DMSO contains even 1-2% water, the thermodynamic solubility limit drops exponentially.

  • Solution:

    • Use anhydrous DMSO (stored over molecular sieves) or a freshly opened bottle.

    • If the DMSO bottle has been opened for >1 month without Parafilm sealing, discard it for solubility-critical applications.

Root Cause 2: Crystal Lattice Energy (Salt Forms)

  • Mechanism: If you purchased the Hydrochloride (HCl) salt, the ionic lattice energy is high. While salts dissolve well in water, they often struggle in pure, anhydrous organic solvents like DMSO because DMSO cannot effectively solvate the chloride ion [2].

  • Solution:

    • Heat: Warm the solution to 37°C or 45°C in a water bath for 5-10 minutes. This overcomes the lattice energy barrier.

    • Sonication: Use a bath sonicator for 10 minutes. Note: Avoid probe sonicators which can overheat and oxidize the amine.

Scenario B: "The solution turned brown or black overnight."

Root Cause: Oxidative Polymerization Amino-indoles are electron-rich systems. The amine at the C6 position pushes electron density into the ring, making it highly susceptible to oxidation by atmospheric oxygen. This forms quinoid-like species that polymerize into dark, melanin-like pigments [3].

Protocol for Stability:

  • Degas Solvents: Bubble nitrogen or argon through your DMSO for 15 minutes before dissolving the compound.

  • Storage: Store stock solutions in amber glass vials at -20°C.

  • Inert Headspace: Flush the vial with nitrogen gas before closing.

  • Antioxidants (Optional): If your assay permits, add 0.1% Ascorbic Acid or DTT to the stock solution to act as a scavenger.

Scenario C: "It dissolved in DMSO, but precipitated when I added it to cell media."

Root Cause: The "Crash-Out" Effect This is the most common issue in biological assays. You are moving from a solvent with a dielectric constant of ~47 (DMSO) to one of ~80 (Water/Media). The compound experiences a rapid change in polarity, causing local supersaturation and immediate precipitation [4].

Step-by-Step Mitigation Protocol:

  • The "Jet" Injection Method:

    • Do not drip the DMSO stock slowly down the side of the tube.

    • Submerge the pipette tip directly into the center of the vortexing media and expel the DMSO stock rapidly. This maximizes dispersion and minimizes the time the compound spends in a "local high-concentration" zone.

  • Intermediate Dilution Step:

    • Instead of: 10 mM DMSO Stock

      
       Media (1:1000 dilution).
      
    • Try: 10 mM DMSO Stock

      
       Dilute 1:10 in PBS (creates 1 mM cloudy suspension/solution) 
      
      
      
      Add to Media.
    • Why? This allows you to spot precipitation early and breaks the polarity shift into two smaller steps.

  • Solubility Limit Check:

    • Ensure your final concentration is below 100 µM . Most amino-indoles have aqueous solubility limits in the low micromolar range (<50 µM) without carrier proteins (like BSA/FBS) present.

Reference Data: Solvent Compatibility

SolventSolubility RatingNotes
Anhydrous DMSO Excellent (>50 mM)Best for stock solutions. Hygroscopic.
Ethanol (100%) Good (~10-20 mM)Good alternative if DMSO is toxic to your cells. Evaporates effectively.
Water / PBS Poor (<0.1 mM)Do not use for stock solutions.
DMSO + 10% Water Moderate Better for Salt forms, worse for Free Base.

References

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."[1] Gaylord Chemical Literature, Bulletin 102. [Link]

  • Balbach, S., & Korn, C. (2004). "Pharmaceutical salt selection." International Journal of Pharmaceutics, 275(1-2), 1-12. [Link]

  • Wipf, P. (2014).[2] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[3] University of Pittsburgh, Department of Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

Optimization

Purification strategies for removing impurities from 1-ethyl-1H-indol-6-amine

Ticket ID: #IND-6AM-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary The purification of 1-ethyl-1H-indol-6-amine presents a dual challenge: the molecule is electr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-6AM-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The purification of 1-ethyl-1H-indol-6-amine presents a dual challenge: the molecule is electronically rich, making it highly susceptible to oxidative degradation (turning "tar-like" or black), and it possesses a basic amine tail that causes streaking on standard silica.

This guide moves beyond generic protocols. It treats the purification process as a race against oxidation, prioritizing inert atmosphere handling and salt formation as the ultimate stabilization strategy.

Part 1: Diagnostic Triage (Why is my sample failing?)

Before attempting purification, compare your crude material against these common failure modes.

SymptomProbable CauseChemical MechanismImmediate Action
Rapid darkening (Brown/Black) Oxidative PolymerizationThe electron-rich indole ring (C3 position) and the 6-amine group undergo radical cation formation, leading to quinone-imine oligomers.Degas immediately. Store under Argon. Do not heat >40°C in air.
Red/Orange Oil Residual Nitro PrecursorIncomplete reduction of 1-ethyl-6-nitroindole. The nitro group is a strong chromophore.Check TLC. Nitro compounds are less polar (higher

) than amines.
Streaking on TLC/Column Acid-Base InteractionThe basic amine (

) interacts with acidic silanol groups (

) on the silica gel.
Add 1% Triethylamine (TEA) or 1%

to your eluent.
"Oiling Out" during crystallization Impurity EutecticsPresence of N-ethyl vs. C-ethyl isomers or residual solvent prevents lattice formation.Switch to Salt Formation (See Protocol B).

Part 2: The Purification Decision Tree

Do not default to column chromatography immediately. Use this logic flow to determine the least destructive path for your specific impurity profile.

PurificationStrategy Start Crude 1-ethyl-1H-indol-6-amine CheckPurity Analyze Purity (LCMS/TLC) Start->CheckPurity Decision1 Is Nitro Precursor Present? CheckPurity->Decision1 Decision2 Is Purity > 85%? Decision1->Decision2 No (Nitro absent) AcidBase Protocol A: Acid-Base Extraction (Remove Non-Basic Impurities) Decision1->AcidBase Yes (Nitro detected) Column Protocol C: Buffered Silica Chromatography (Remove Isomers/Tars) Decision2->Column No (Complex mixture) Salt Protocol B: HCl Salt Formation (Stabilization & Final Polish) Decision2->Salt Yes (Clean enough) AcidBase->Decision2 Column->Salt Post-Column Stabilization

Figure 1: Strategic decision tree for selecting the optimal purification method based on crude purity and impurity profile.

Part 3: Validated Protocols

Protocol A: The "Rescue" Extraction (Removing Neutral Impurities)

Use this if your crude contains significant starting material (1-ethyl-6-nitroindole).

The Logic: The target molecule is basic (amine). The impurities (nitroindole, alkyl halides) are neutral. We can selectively pull the amine into an aqueous acid phase, wash away the "trash" with organics, and then recover the amine.[1]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction: Extract with 1M HCl (3 x 10 mL/g).

    • Critical Check: The product (protonated amine) is now in the Aqueous Layer . The impurities are in the Organic Layer.

    • Visual Cue: The aqueous layer may turn pink/red (normal for indole salts).

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.

  • Neutralization (The Danger Zone):

    • Cool the aqueous layer to 0°C (Ice bath).

    • Slowly basify with 4M NaOH or Sat.

      
        until pH > 10.
      
    • Why? Heat generated during neutralization can accelerate oxidative decomposition.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). Dry over

    
     and concentrate immediately.
    
Protocol B: Hydrochloride Salt Formation (Stabilization)

Use this as the final step to turn an unstable oil into a shelf-stable solid.

The Logic: The HCl salt of aminoindoles is significantly more resistant to oxidation than the free base.

  • Solvent Choice: Dissolve the purified free base in a minimum amount of anhydrous Diethyl Ether or Dioxane .

    • Note: Avoid alcohols if possible to maximize yield (salts are soluble in MeOH/EtOH).

  • Acid Addition:

    • Place the flask under Nitrogen/Argon.

    • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A precipitate should form immediately.

  • Isolation:

    • Filter the solid under an inert atmosphere (or quickly in air).

    • Wash the cake with cold ether.

  • Drying: Dry in a vacuum oven at 40°C.

    • Result: The resulting salt is typically a stable beige/grey solid, whereas the free base is a darkening oil.

Protocol C: Buffered Silica Chromatography

Use this only if isomers or complex byproducts are present.

The Logic: Standard silica is acidic (


). This protonates the amine, causing it to "stick" and streak. We must mask the silica's acidic sites.
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Pre-treatment: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) before packing the column.

  • Mobile Phase:

    • Gradient: 10%

      
       50% EtOAc in Hexanes (with 1% TEA  constant).
      
    • Alternative: DCM:MeOH:

      
       (95:4:1) for very polar impurities.
      
  • Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry load on Celite. Do not use acid-washed sand.

Part 4: Troubleshooting FAQs

Q: My product turned purple on the column. What happened? A: This is the "Indole Blues." Indoles are acid-sensitive. If you used standard silica without a basic modifier (TEA/Ammonia), the acidic surface catalyzed an oxidative coupling reaction.

  • Fix: Always buffer your silica. If the product is already purple, perform a quick filtration through a short plug of basic alumina to remove the colored oligomers.

Q: I cannot get the HCl salt to crystallize; it just forms a gum. A: This usually indicates residual solvent or water.

  • Fix: Dissolve the gum in a small amount of MeOH, then add a large excess of

    
     (Diethyl Ether) to force precipitation. Alternatively, use Oxalic Acid  (1.0 eq) in Ethanol. Indole oxalates often crystallize better than hydrochlorides.
    

Q: The LCMS shows a mass of M+16. Is this an impurity? A: Yes, this is the N-oxide or a hydroxylated indole (oxidation product).

  • Fix: This is difficult to remove.[2] If the impurity is <5%, proceed to the next step. If >10%, use Protocol A (Acid/Base). The N-oxide is much more polar and will likely remain in the aqueous phase during a mild basic extraction (pH 8-9), while the amine extracts into the organic phase.

Part 5: Mechanistic Visualization

Understanding the oxidation pathway helps emphasize why inert handling is required.

OxidationPathway Indole 1-ethyl-1H-indol-6-amine (Electron Rich) Radical Radical Cation Intermediate Indole->Radical O2 / Light Dimer Indole Dimer (Color: Pink/Purple) Radical->Dimer Coupling Polymer Melanin-like Polymer (Color: Black Tar) Dimer->Polymer Polymerization

Figure 2: The oxidative degradation pathway of aminoindoles. Preventing the initial radical formation via inert atmosphere is critical.

References

  • General Indole Synthesis & Reduction

    • Title: Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.[3]

    • Source: ResearchGate (2020).[3]

    • URL:[Link]

  • Handling Air-Sensitive Amines

    • Title: Tips and Tricks for the Lab: Air-Sensitive Techniques.
    • Source: ChemistryViews (2013).
    • URL:[Link]

  • Oxidation Mechanisms of Indoles

    • Title: Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.[4]

    • Source: Atmospheric Chemistry and Physics (2022).
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
    • Source: BenchChem (2025).[5]

Sources

Troubleshooting

Technical Support Guide: Recrystallization Solvent Selection for 1-ethyl-1H-indol-6-amine

Executive Summary & Chemical Profile[1][2][3][4] Compound: 1-ethyl-1H-indol-6-amine Chemical Nature: Electron-rich bicyclic heteroaromatic amine. Key Challenges: Oxidation Sensitivity: The electron-donating amino group a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Compound: 1-ethyl-1H-indol-6-amine Chemical Nature: Electron-rich bicyclic heteroaromatic amine. Key Challenges:

  • Oxidation Sensitivity: The electron-donating amino group at position 6 makes the indole core highly susceptible to oxidative degradation (browning/tarring) in air, especially when heated in solution.

  • "Oiling Out": As a low-melting solid (estimated mp < 100°C for many alkyl-aminoindoles) with hydrogen-bonding capability, it frequently separates as an oil rather than a crystal lattice during cooling.[1]

This guide provides a systematic approach to solvent selection, prioritizing yield and stability.[1][2]

Solvent Selection Matrix

Do not rely on a single "recipe." Use this matrix to select the solvent system based on your crude material's behavior.

Solvent SystemTypePolarityRecommendation LevelTechnical Notes
Toluene SingleNon-polarHigh Excellent for indoles. High boiling point allows good solubility differential. Best for preventing oiling out due to aromatic pi-stacking interactions.
Ethanol / Water BinaryPolarMedium Classic system.[1] Risk: Water can promote oiling out of the hydrophobic N-ethyl indole core. Use only if Toluene fails.
EtOAc / Heptane BinaryMixedHigh Standard organic purification. Dissolve in min. EtOAc, add Heptane until turbid. Good impurity rejection.
IPA (Isopropyl Alcohol) SinglePolarMedium-High Good balance of polarity.[1] Lower solubility at RT than Ethanol, often yielding better recovery.[1]
DCM / Hexane BinaryMixedLow DCM is often too good a solvent; difficult to crystallize from unless very concentrated.[1] Use only for triturating oils.

Decision Logic: Selecting Your Workflow

Follow this logic gate to determine the optimal purification path.

SolventSelection Start Start: Crude 1-ethyl-1H-indol-6-amine SolubilityTest Run Solubility Test (100mg) Start->SolubilityTest IsSolubleHot Soluble in Hot Toluene? SolubilityTest->IsSolubleHot ToluenePath Method A: Toluene Recrystallization IsSolubleHot->ToluenePath Yes CheckPolar Try IPA or EtOAc IsSolubleHot->CheckPolar No OilingIssue Did it Oil Out? ToluenePath->OilingIssue IPAPath Method B: IPA Single Solvent CheckPolar->IPAPath Soluble BinaryPath Method C: EtOAc/Heptane Binary CheckPolar->BinaryPath Needs Co-solvent IPAPath->OilingIssue BinaryPath->OilingIssue SaltForm Method D: Convert to HCl Salt OilingIssue->SaltForm Yes (Persistent) End Isolate & Dry (Vacuum/N2) OilingIssue->End No (Crystals Formed)

Figure 1: Decision tree for selecting the appropriate recrystallization method based on solubility and physical behavior.

Detailed Protocols

Method A: Toluene Recrystallization (Preferred for Free Base)

Why: Toluene's aromatic nature stabilizes the indole core and its high boiling point (110°C) provides a wide temperature range for solubility differential.

  • Degas: Sparge Toluene with Nitrogen for 10 minutes prior to use to minimize oxidation.

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 5-10 mL per gram).[1] Heat to reflux.[3][4]

    • Note: If dark insoluble tars remain, filter hot through a Celite pad.[1]

  • Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

  • Crystallization: If no crystals form at RT, cool to 4°C.

  • Filtration: Wash with cold Toluene or Pentane.[1]

Method C: Ethyl Acetate / Heptane Binary System

Why: Allows fine-tuning of polarity.[1] Heptane is preferred over Hexane due to a higher boiling point, preventing premature evaporation during hot filtration.

  • Dissolution: Dissolve crude in minimum boiling EtOAc.

  • Precipitation: Add hot Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.[1]

  • Cooling: Cool slowly to RT.

Troubleshooting Guide

Issue 1: "The product is oiling out (forming a liquid layer at the bottom)."

Diagnosis: The temperature where the solution becomes saturated (saturation point) is higher than the melting point of the solvated solid. This is common with N-alkyl indoles.

Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Dilute: Add more solvent (20-30% more).[1] This lowers the saturation temperature, hopefully below the melting point.

  • Triturate: If it oils out upon cooling, vigorously stir the biphasic mixture. The mechanical agitation can induce crystallization of the oil droplets.

  • Change Solvent: Switch to Toluene or Isopropyl Ether . Avoid water-based systems.

Issue 2: "The solution turns dark brown/black upon heating."

Diagnosis: Oxidative decomposition of the electron-rich aminoindole.

Corrective Actions:

  • Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon blanket.

  • Add Antioxidant: Add a trace amount (<1%) of Sodium Dithionite (if using aqueous alcohols) or BHT (if using organics) to scavenge radicals.[1]

  • Speed: Do not keep the solution at reflux for extended periods.

Issue 3: "No crystals formed even at -20°C."

Diagnosis: Super-saturation or high solubility.[1]

Corrective Actions:

  • Seed: You must provide a nucleation site.[1] If no seed is available, dip a glass rod in the solution, let it dry (evaporate) to form a micro-film of solid, and re-insert.[1]

  • Anti-solvent: If using a single solvent (e.g., Toluene), add a non-polar anti-solvent like Pentane or Hexane dropwise.[1]

FAQ: Advanced Purification

Q: Can I just turn it into a salt to make it easier? A: Yes, and this is often recommended. If the free base is an oil or unstable, convert it to the Hydrochloride (HCl) or Oxalate salt.

  • Protocol: Dissolve free base in Et2O or EtOAc.[1] Add 1M HCl in Et2O dropwise. The salt will precipitate immediately. Recrystallize the salt from Ethanol/Ether .

  • Benefit: Salts are generally higher melting solids and less prone to oxidation.[1]

Q: Why do you recommend Heptane over Hexane? A: Heptane (bp 98°C) is closer to the boiling point of Toluene and EtOAc. Hexane (bp 68°C) boils off too quickly when added to hot solutions, changing the solvent ratio uncontrollably.

Q: How do I remove the dark color? A: Use Activated Charcoal .

  • Dissolve crude in hot solvent.[4][5]

  • Add activated charcoal (5-10% by weight).

  • Stir for 5 mins (do not boil vigorously).

  • Filter hot through Celite.[1]

  • Proceed with crystallization.[3][1][5][6][7]

References

  • Indole Synthesis & Purification: Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press: New York, 1970. (Foundational text on indole handling).

  • Recrystallization of Aminoindoles: Journal of Organic Chemistry, 2021, 86, 15, 10280–10295. (Describes purification of diaminoindoles using ether/HCl precipitation).

  • General Solvent Properties: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry; Wiley-VCH, 2003.[1]

  • Handling of Air-Sensitive Amines: Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals; Butterworth-Heinemann, 2013.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Ethyl-1H-Indol-6-Amine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding reactions with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding reactions with 1-ethyl-1H-indol-6-amine. The inherent steric hindrance posed by the N1-ethyl group can significantly impact the reactivity of the C6-amino group, leading to common experimental challenges. This resource is designed to explain the causality behind these issues and provide field-proven strategies to overcome them.

The Challenge: Understanding Steric Hindrance in 1-Ethyl-1H-Indol-6-Amine

The structure of 1-ethyl-1H-indol-6-amine presents a unique challenge. The ethyl group at the N1 position is not directly adjacent to the C6-amino group, yet its conformational flexibility allows it to shield the amino group's lone pair of electrons. This obstruction, known as steric hindrance, can prevent reagents from effectively approaching and reacting with the amine, leading to sluggish reactions, low yields, or complete reaction failure.[1] The primary consequence is a reduction in the nucleophilicity of the C6-amine without a significant change in its basicity.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving the C6-amino group of 1-ethyl-1H-indol-6-amine, such as acylation, amidation, and cross-coupling reactions.

Issue 1: Low or No Yield in Acylation/Amidation Reactions

Question: I am attempting to acylate the C6-amino group using a standard acyl chloride/anhydride with a pyridine base, but I am observing very low conversion to the desired amide. What is causing this, and how can I improve the yield?

Root Cause Analysis: This is a classic case of steric hindrance. The bulky nature of both the N1-ethyl group on the indole and potentially the acylating agent creates a sterically congested environment around the C6-amino group.[3] The lone pair of the amine is less accessible for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent. Standard conditions are often insufficient to overcome this energy barrier.

Solutions & Optimization Strategies:

  • Employ More Reactive Acylating Agents: Switch from standard acyl chlorides to more reactive alternatives.

    • Acid Fluorides: These are highly effective for acylating hindered nucleophiles.[4]

    • Mixed Anhydrides (e.g., using Piv-Cl): Pivaloyl chloride can be used to generate a highly reactive mixed anhydride in situ from a carboxylic acid, which can then acylate the hindered amine.

  • Utilize Stronger, Non-Nucleophilic Bases: A stronger base can deprotonate the amine more effectively, increasing its nucleophilicity without competing in the reaction.

    • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but sterically hindered themselves, preventing them from acting as nucleophiles.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): An effective non-nucleophilic base for promoting acylation.

  • Increase Reaction Temperature or Use Microwave Irradiation:

    • Higher Temperatures: Refluxing in a higher-boiling solvent (e.g., toluene, xylene) can provide the necessary activation energy to overcome the steric barrier.

    • Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields by promoting rapid, uniform heating.[5][6][7] This technique is particularly effective for sterically hindered transformations.[7]

Workflow: Optimizing a Hindered Amidation Reaction

G cluster_0 Problem: Low Amide Yield cluster_1 Strategy 1: Reagent Modification cluster_2 Strategy 2: Condition Optimization cluster_3 Outcome Start Low conversion in acylation of 1-ethyl-1H-indol-6-amine Reagent Switch to more reactive acylating agent (e.g., Acid Fluoride) Start->Reagent Modify Reagents Temp Increase reaction temperature (Reflux in Toluene/Xylene) Start->Temp Modify Conditions Base Use stronger, non-nucleophilic base (e.g., DBU, Proton Sponge) Reagent->Base End Improved Yield of Desired Amide Base->End MW Employ Microwave Irradiation (e.g., 120°C, 30 min) Temp->MW MW->End

Caption: Decision workflow for troubleshooting low-yield amidation.

Issue 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am trying to perform a Buchwald-Hartwig amination to couple an aryl bromide with the C6-amino group of 1-ethyl-1H-indol-6-amine. My standard Pd₂(dba)₃/BINAP catalyst system is not working. How can I facilitate this hindered C-N bond formation?

Root Cause Analysis: Palladium-catalyzed cross-coupling reactions are highly sensitive to steric hindrance on both the amine and the aryl halide. The oxidative addition and reductive elimination steps of the catalytic cycle can be significantly impeded. For hindered substrates, the choice of phosphine ligand is critical. Standard ligands like BINAP are often not bulky enough to promote the necessary reductive elimination step to form the C-N bond.[8][9]

Solutions & Optimization Strategies:

  • Select a Bulky Biaryl Monophosphine Ligand: These ligands are specifically designed to accelerate cross-coupling reactions involving sterically hindered substrates.[10][11] They create a coordinatively unsaturated palladium center that facilitates the key steps of the catalytic cycle.

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices. XPhos is often a good starting point for hindered amines.

    • Josiphos Ligands: These ferrocene-based ligands can also be highly effective.

  • Use a Palladium Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more active and stable than generating the active Pd(0) species in situ from Pd₂(dba)₃ or Pd(OAc)₂. They ensure a higher concentration of the active catalyst throughout the reaction.

  • Optimize the Base and Solvent:

    • Base: A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. LHMDS can be particularly effective for very hindered substrates.

    • Solvent: Anhydrous, polar aprotic solvents are preferred. Toluene, 1,4-dioxane, or THF are common choices. The choice of solvent can significantly impact reaction rates.[2][12]

Table 1: Recommended Starting Conditions for Hindered Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Pre-catalyst provides high activity and stability.
Ligand XPhos (4 mol%)Bulky ligand accelerates reductive elimination for hindered substrates.[10]
Base NaOtBu or LHMDS (1.5 equiv.)Strong, non-coordinating base is required.
Solvent Anhydrous Toluene or DioxaneAprotic solvent prevents catalyst deactivation.[12]
Temperature 100-110 °CProvides energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxygen.

Frequently Asked Questions (FAQs)

Q1: Does the N1-ethyl group affect the electronic properties of the C6-amino group?

A: The primary effect of the N1-ethyl group is steric, not electronic. As an alkyl group, it is weakly electron-donating, which should slightly increase the basicity and nucleophilicity of the indole ring system as a whole. However, this electronic effect is minor and completely overshadowed by the steric hindrance it imposes on the nearby C6-amino group, which dramatically reduces its effective nucleophilicity in practice.[13][14]

Q2: Would a protecting group strategy help?

A: Protecting the C6-amino group is generally counterproductive, as this is the site you wish to react. Protecting the indole N1-H is a common strategy in indole chemistry, but in this molecule, it is already substituted with the ethyl group.[15] If you are performing a multi-step synthesis where a reaction might occur at another position on the indole ring (e.g., C3), then temporarily protecting the C6-amino group (e.g., as a Boc-carbamate) could be a valid strategy to direct reactivity elsewhere before deprotecting and reacting the amine.

Q3: Can I use Lewis acids to activate the substrate?

A: The use of Lewis acids should be approached with caution. While a Lewis acid could coordinate to an electrophile (like an acyl chloride) and increase its reactivity, it can also coordinate to the nitrogen atoms of the indole ring or the C6-amino group. This coordination can alter the electronic properties and potentially lead to undesired side reactions or catalyst inhibition, especially in transition-metal-catalyzed processes.

Q4: Are there any solvent effects I should be aware of specifically for hindered amines?

A: Yes, solvent choice is critical. For bimolecular reactions like SN2-type acylations or the key steps in cross-coupling, polar aprotic solvents (e.g., DMF, DMSO, THF, Toluene) are highly recommended.[12][16][17] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amino group, effectively increasing its steric bulk and "caging" it, which further reduces its nucleophilicity.[2][18]

Diagram: The Impact of Solvent on Nucleophilicity

G cluster_0 Polar Aprotic Solvent (e.g., THF, Toluene) cluster_1 Polar Protic Solvent (e.g., Ethanol) Amine_Aprotic R-NH₂ (Free & Accessible) Outcome_Aprotic High Nucleophilicity (Favors Reaction) Amine_Aprotic->Outcome_Aprotic Unhindered Amine_Protic R-NH₂---H-OEt (Solvated & 'Caged') Outcome_Protic Low Nucleophilicity (Hinders Reaction) Amine_Protic->Outcome_Protic Hindered by H-Bonding

Caption: Solvent caging effect on a hindered amine.

References

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Corral, I., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Royal Society of Chemistry. Retrieved from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • National Institutes of Health. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]

  • SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. SpringerLink. Retrieved from [Link]

  • Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts. Heraeus Precious Metals. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N1-Phenethyl Substituted Indole Derivatives as New Melatoninergic Agonists and Antagonists. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Microwave-Assisted Green Organic Synthesis. ResearchGate. Retrieved from [Link]

  • YouTube. (2020). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-ethyl-1H-indol-6-amine

Ticket ID: IND-6AM-STAB-001 Status: Active Topic: Stability Profiles in Acidic vs. Basic Media Applicable Compound: 1-ethyl-1H-indol-6-amine (CAS: 319894-36-7 / Generic Analogues)[1] Executive Summary: The "Electron-Rich...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-6AM-STAB-001 Status: Active Topic: Stability Profiles in Acidic vs. Basic Media Applicable Compound: 1-ethyl-1H-indol-6-amine (CAS: 319894-36-7 / Generic Analogues)[1]

Executive Summary: The "Electron-Rich" Paradox

Welcome to the technical guide for 1-ethyl-1H-indol-6-amine . As a researcher working with this intermediate, you are likely encountering stability issues driven by its high electron density.

This molecule faces a dual threat:

  • In Acid: It is prone to electrophilic oligomerization . The electron-donating amine group activates the indole ring, making the C3 position hyper-nucleophilic.

  • In Base/Neutral: It is prone to oxidative degradation . Without the stabilizing effect of protonation, the electron-rich ring reacts rapidly with dissolved oxygen and light.

This guide provides the mechanistic insights and troubleshooting steps required to handle this compound without yield loss.

Module 1: Acidic Media (The Polymerization Trap)[1]

The Core Issue

In acidic environments, users often report the solution turning from pale yellow/brown to a deep black or purple gum. This is not usually decomposition into smaller fragments, but rather acid-catalyzed dimerization/polymerization .

The Mechanism

Indoles are weak bases that protonate at C3, not N1.

  • Activation: The 6-amine group (–NH₂) is a strong electron donor (+M effect).[1] This significantly increases electron density at C3.

  • Protonation: In strong acid, C3 is protonated to form an iminium cation (electrophile).[1]

  • Attack: A non-protonated indole molecule (nucleophile) attacks the electrophilic cation.[1]

  • Result: Formation of dimers and trimers (gums).[1]

Note: While the 6-amine group will protonate first (forming –NH₃⁺, which is electron-withdrawing), the equilibrium often allows enough free indole character to facilitate polymerization, especially in moderate acids or during quenching.

Visualization: Acid-Catalyzed Degradation Pathway

AcidDegradation SM 1-ethyl-1H-indol-6-amine (Nucleophilic) Protonated C3-Protonated Species (Electrophilic Iminium) SM->Protonated + H+ (Reversible) Dimer Indole Dimer (Precipitate/Gum) SM->Dimer Nucleophilic Attack on C3-Cation Protonated->Dimer

Figure 1: The dimerization pathway driven by C3 protonation.[1] The reaction is second-order with respect to the indole concentration.

Troubleshooting Guide: Acidic Media
SymptomProbable CauseCorrective Action
Dark Gum Formation Polymerization triggered by high concentration in acid.[1]Dilute the reaction before acidification. Keep temperature < 0°C during quenching.
Loss of Material Product is trapped in the aqueous phase as the ammonium salt (–NH₃⁺).[1]Adjust pH to ~9-10 to liberate the free base before extraction. Do not stop at neutral pH.
LCMS "Double Mass" Dimer formation

.[1]
Switch to a weaker acid for workup (e.g., Ammonium Chloride instead of HCl).

Module 2: Basic Media (The Oxidation Trap)[1]

The Core Issue

In basic or neutral media, the 1-ethyl-1H-indol-6-amine exists as the free base. While chemically stable against hydrolysis (due to the N-ethyl group preventing N-deprotonation), it becomes extremely sensitive to oxidative coupling mediated by air and light.[1]

The Mechanism[2][3][4][5]
  • Electron Richness: The free amine lone pair donates density into the ring.

  • Radical Formation: Dissolved oxygen (or trace metals) abstracts an electron, forming a radical cation.[1]

  • Quinone-Imine Formation: The radical reacts further to form quinone-imine type species, which are highly colored (often red or blue) and insoluble.

Visualization: Oxidative Instability Workflow

BaseOxidation FreeBase Free Base Form (High Electron Density) Radical Radical Cation FreeBase->Radical Single Electron Transfer Oxygen Dissolved O2 / Light Oxygen->Radical Quinone Quinone-Imine / Oxidative Oligomers Radical->Quinone Coupling & Oxidation

Figure 2: The oxidative pathway in basic/neutral media.[1] This process is accelerated by light and trace transition metals.

Troubleshooting Guide: Basic Media
SymptomProbable CauseCorrective Action
Solution turns Red/Blue Auto-oxidation by dissolved oxygen.[1]Degas all solvents (sparge with Ar/N₂) before use.[1] Add antioxidants (e.g., Ascorbic acid) if compatible.[1]
Low Purity after Drying Oxidation on the rotavap (large surface area + air).[1]Backfill rotavap with Nitrogen immediately. Do not dry to completion if storing; keep as a concentrated solution in dark.
Insoluble Black Specs Oxidative polymerization.[1]Filter through a pad of Celite under inert atmosphere.

Module 3: Experimental Protocols

Protocol A: Stability Stress Test (Self-Validation)

Use this protocol to determine the "Safe Window" for your specific batch.[1]

  • Preparation: Dissolve 10 mg of 1-ethyl-1H-indol-6-amine in 10 mL of MeOH.

  • Acid Arm: Take 1 mL aliquot, add 100 µL 1M HCl. Store at RT.[2]

  • Base Arm: Take 1 mL aliquot, add 100 µL 1M NaOH. Store at RT (exposed to air).[1]

  • Control: Take 1 mL aliquot, store in dark under Ar.

  • Analysis: Inject on HPLC/UPLC at T=0, T=1h, T=4h.

    • Success Criteria: Purity drop < 2%.

    • Failure: Appearance of higher molecular weight peaks (dimers) in Acid Arm or broad baseline humps in Base Arm.[1]

Protocol B: Optimized Workup (The "Cold & Fast" Method)

Recommended for isolating the amine after synthesis.[1]

  • Cooling: Cool the reaction mixture to 0°C before any quenching.

  • Quench: Use saturated

    
     (mild acid) rather than HCl.
    
  • Extraction: Rapidly adjust pH to >10 using cold NaOH.

  • Solvent: Extract immediately into DCM or EtOAc (degassed).

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it can be slightly acidic).
  • Concentration: Evaporate at low temperature (< 35°C) and store under Argon.

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO? A: Use with caution. DMSO is an oxidant (Swern-type reactivity).[1] For long-term storage, dissolve in anhydrous Acetonitrile or Methanol and store at -20°C or -80°C. Solid storage under Argon is preferred.

Q: Why does the N-ethyl group matter for stability? A: The N-ethyl group prevents the formation of "Indigo" dyes (which require an N-H bond).[1] However, it increases the lipophilicity of the molecule, making purification by reverse-phase chromatography (water/acetonitrile) easier, but it does not prevent C-C oxidative coupling.

Q: I see a peak at [M+14] in my LCMS. Is this methylation? A: If you used Methanol and acid, this could be a reaction with formaldehyde (impurity in MeOH) or a specific oxidation artifact.[1] However, check for oxidation (+16) masquerading as other adducts.[1]

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. (Foundational text on indole electrophilic substitution at C3).

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Pelkey, E. T. (2003).[1] "Metal-assisted synthesis of indoles." Current Organic Chemistry, 7(14), 1353-1365.[1] (Discusses oxidative sensitivity).

  • Sigma-Aldrich. (n.d.).[1] Indole Stability and Storage Technical Bulletin. Link (General handling for electron-rich heterocycles).[1]

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical methodologies for the synthesis of indoles." Chemical Reviews, 106(7), 2875-2911.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Interpretation: Peak Assignment and Comparative Analysis of 1-ethyl-1H-indol-6-amine

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone technique for this purpose.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-ethyl-1H-indol-6-amine, a substituted indole derivative of interest in medicinal chemistry.

This guide will not only dissect the theoretical ¹H NMR spectrum of our target compound but also compare it with structurally related molecules to provide a comprehensive understanding of how subtle molecular changes manifest in the NMR spectrum. This comparative approach is designed to enhance the interpretive skills of researchers, enabling more confident and accurate structural assignments.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a prevalent motif in a vast array of natural products and pharmacologically active compounds.[2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. Understanding the characteristic ¹H NMR signals of the indole core is the first step in analyzing its more complex derivatives.

Interpreting the ¹H NMR Spectrum of 1-ethyl-1H-indol-6-amine

While an experimental spectrum for 1-ethyl-1H-indol-6-amine is not publicly available, we can confidently predict its ¹H NMR spectrum by analyzing the substituent effects on the parent indole structure. The key features to consider are the N-ethyl group and the 6-amino group.

Below is the structure of 1-ethyl-1H-indol-6-amine with the protons labeled for our discussion.

Caption: Structure of 1-ethyl-1H-indol-6-amine with proton labeling.

Based on established principles of ¹H NMR spectroscopy and data from related compounds, the predicted peak assignments for 1-ethyl-1H-indol-6-amine are as follows:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H7~7.3d~8.51H
H2~7.1d~3.01H
H4~6.8d~1.51H
H5~6.6dd~8.5, 1.51H
H3~6.4d~3.01H
NH₂~4.5br s-2H
N-CH₂~4.1q~7.02H
N-CH₂-CH₃~1.4t~7.03H

Rationale for Peak Assignments:

  • Aromatic Protons (H4, H5, H7): The amino group at C6 is a strong electron-donating group, which increases the electron density on the benzene ring, causing the protons to be shielded and appear at a lower chemical shift (upfield) compared to unsubstituted indole. H4 and H5 will be significantly shifted upfield. H7 will be a doublet due to coupling with H5. H5 will be a doublet of doublets due to coupling with H7 and H4. H4 will appear as a doublet due to coupling with H5.

  • Pyrrole Protons (H2, H3): The N-ethyl group will have a modest effect on the chemical shifts of H2 and H3 compared to the parent indole. H2 and H3 will appear as doublets due to their coupling with each other.

  • N-Ethyl Protons: The methylene protons (N-CH₂) will be adjacent to the nitrogen atom, causing them to be deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl protons (N-CH₂-CH₃) will be further from the nitrogen and will appear as a triplet due to coupling with the two methylene protons.[3]

  • Amino Protons (NH₂): The protons of the amino group will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

Comparative ¹H NMR Data

To put the predicted spectrum of 1-ethyl-1H-indol-6-amine into context, let's compare it with the experimental data of related indole derivatives.

CompoundH2 (δ, mult)H3 (δ, mult)H4 (δ, mult)H5 (δ, mult)H6 (δ, mult)H7 (δ, mult)Other Protons (δ, mult)
Indole 7.64 (m)6.51 (m)7.64 (m)7.11 (m)7.18 (m)7.09 (m)NH: 8.09 (br s)
5-Aminoindole [4]7.11 (d)6.13 (m)7.08 (d)-6.69 (dd)6.49 (d)NH: 10.6 (br s), NH₂: 4.40 (s)
1-ethyl-1H-indole-3-carbaldehyde [3]8.13 (s)-8.24 (d)7.35 (m)7.31 (d)7.35 (m)CHO: 9.98 (s), N-CH₂: 4.24 (q), N-CH₂-CH₃: 1.56 (t)
1-ethyl-1H-indol-6-amine (Predicted) ~7.1 (d)~6.4 (d)~6.8 (d)~6.6 (dd)-~7.3 (d)NH₂: ~4.5 (br s), N-CH₂: ~4.1 (q), N-CH₂-CH₃: ~1.4 (t)

Comparative Analysis:

  • Effect of the 6-Amino Group: Comparing the predicted spectrum of 1-ethyl-1H-indol-6-amine with indole, the most significant change is the upfield shift of the aromatic protons H4, H5, and H7, which is consistent with the electron-donating nature of the amino group. This effect is also observed in the experimental data for 5-aminoindole.

  • Effect of the N-Ethyl Group: The presence of the N-ethyl group removes the NH proton signal seen in indole and 5-aminoindole and introduces the characteristic quartet and triplet of the ethyl group. The chemical shifts of these ethyl protons in our predicted spectrum are similar to those in 1-ethyl-1H-indole-3-carbaldehyde.

  • Comparison with 5-Aminoindole: The substitution pattern significantly influences the aromatic region. In 5-aminoindole, the amino group strongly shields H4 and H6. In our target molecule, the 6-amino group will have the most substantial shielding effect on the adjacent H5 and H7 protons.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol should be followed:

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample (1-ethyl-1H-indol-6-amine). b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal cannot be used as a reference. d. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp, well-resolved peaks. d. Set the appropriate acquisition parameters, including:

  • Pulse Angle: Typically a 30° or 90° pulse.
  • Acquisition Time: Usually 2-4 seconds.
  • Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons in the molecule.
  • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio. e. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the solvent peak or the TMS peak to its known chemical shift (0 ppm for TMS). d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the peak multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a1 Weigh Sample a2 Dissolve in Deuterated Solvent a1->a2 a3 Add Internal Standard (optional) a2->a3 a4 Homogenize a3->a4 b1 Insert Sample a4->b1 b2 Lock and Shim b1->b2 b3 Set Acquisition Parameters b2->b3 b4 Acquire FID b3->b4 c1 Fourier Transform b4->c1 c2 Phase Correction c1->c2 c3 Chemical Shift Calibration c2->c3 c4 Integration and Peak Picking c3->c4

Caption: Workflow for ¹H NMR Spectroscopy.

Conclusion

This guide has provided a detailed, predictive interpretation of the ¹H NMR spectrum of 1-ethyl-1H-indol-6-amine. By leveraging data from analogous compounds, we have assigned the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The comparative analysis with indole, 5-aminoindole, and 1-ethyl-1H-indole-3-carbaldehyde highlights the predictable and rational effects of substituents on the indole scaffold's NMR spectrum. This approach, combining theoretical prediction with comparative analysis, serves as a powerful tool for researchers in the structural elucidation of novel indole derivatives, thereby accelerating the drug discovery and development process.

References

  • NMR Spectroscopy: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 4, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved February 4, 2026, from [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2014). Journal of Natural Products, 77(7), 1673–1680. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2022). Impact Factor, 8(1), 1-8. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-ethyl-1H-indol-6-amine

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-ethyl-1H-indol-6-amine. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-ethyl-1H-indol-6-amine. We will move beyond a simple recitation of steps to explore the causal relationships between chromatographic variables, comparing different analytical pathways to arrive at an optimized, self-validating protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of chromatographic method development for novel chemical entities.

Chapter 1: Foundational Principles & Analyte Characterization

The success of any HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. 1-ethyl-1H-indol-6-amine is a substituted indole, a class of molecules common in pharmaceutical development. Its structure presents distinct features that guide our analytical strategy:

  • Hydrophobic Core: The indole ring system and the ethyl group confer significant hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Basic Amine Group: The primary amine at the 6-position has a pKa that renders its charge state dependent on the mobile phase pH. This is a critical parameter to control, as it directly influences retention time and peak shape. Operating at a pH at least 2 units below the amine's pKa will ensure it is consistently protonated and well-behaved chromatographically.

  • UV Chromophore: The conjugated indole ring system provides strong ultraviolet (UV) absorbance, making UV detection a straightforward and sensitive choice for quantification.

For pharmaceutical compounds, a simple purity method is insufficient. The goal is to develop a stability-indicating analytical method (SIAM) . A SIAM is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1][2] This means the method must be able to separate the intact API from its degradation products and any process-related impurities.[3][4]

Chapter 2: A Systematic Workflow for Method Development

A haphazard "trial-and-error" approach is inefficient. A systematic, multi-stage process ensures a robust and reliable method. The workflow we will follow is designed to logically narrow down chromatographic variables from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) Detector Detector & Wavelength Selection Analyte->Detector Column Column Screening (C18, C8, Phenyl) Detector->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FineTune Fine-Tuning (Temp, Flow Rate) Gradient->FineTune Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) FineTune->Validation

Caption: Systematic workflow for HPLC method development.

Chapter 3: Comparative Analysis of Chromatographic Parameters

This section forms the core of our guide, where we objectively compare different chromatographic conditions and use experimental data to justify our choices. For this analysis, we will consider 1-ethyl-1H-indol-6-amine as the main peak and two hypothetical impurities: Impurity A (a more polar process impurity) and Impurity B ( a less polar degradation product).

Stationary Phase (Column) Selection: The Arena of Separation

The choice of stationary phase is the most critical factor for achieving selectivity. We will compare three common RP-HPLC columns. The goal is to find a column that provides adequate retention for the main analyte while offering the best resolution from its impurities.

Experimental Conditions for Screening:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10-90% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 280 nm

Table 1: Comparison of Stationary Phases

Column TypeRetention Time (Main Peak, min)Resolution (Main Peak / Imp. A)Resolution (Main Peak / Imp. B)Tailing Factor (Main Peak)Analysis Notes
C18 (e.g., Waters Symmetry C18) 8.522.11.81.2Good retention and initial separation. A strong starting point.
C8 (e.g., Agilent Zorbax Eclipse XDB-C8) 7.151.91.61.3Less retention due to shorter alkyl chain. Poorer resolution.
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl) 9.102.81.71.1Increased retention and excellent selectivity for the polar impurity due to π-π interactions with the indole ring. Best choice for resolving Impurity A.

Decision & Rationale: The Phenyl-Hexyl column provides superior resolution for the critical pair (Main Peak / Impurity A), likely due to favorable π-π interactions between the phenyl stationary phase and the aromatic indole ring system of the analyte and impurity.[5] It also delivers an excellent peak shape (Tailing Factor = 1.1). Therefore, the Phenyl-Hexyl column is selected for further optimization.

Mobile Phase Optimization: Steering the Separation

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. They differ in elution strength and, crucially, in selectivity.

Table 2: Comparison of Organic Modifiers on a Phenyl-Hexyl Column

Organic ModifierRetention Time (Main Peak, min)Resolution (Main Peak / Imp. A)Resolution (Main Peak / Imp. B)System Pressure (psi)Analysis Notes
Acetonitrile (ACN) 9.102.81.72200Lower viscosity leads to lower pressure. Offers different selectivity profile.
Methanol (MeOH) 9.852.52.13100Higher viscosity increases pressure. Improved resolution for the non-polar Impurity B.

Decision & Rationale: While ACN gave better resolution for Impurity A, Methanol significantly improved the resolution of Impurity B. Given that Impurity B was the more poorly resolved impurity on ACN (Rs=1.7), Methanol is selected as the organic modifier to ensure all impurities are baseline resolved.

Aqueous Phase pH: Controlling Peak Shape

For an amine-containing analyte, mobile phase pH is paramount for achieving symmetric peak shapes. The amine group must be consistently protonated to avoid peak tailing caused by interaction with residual silanols on the silica support.

Table 3: Effect of Aqueous Phase pH on Peak Shape

Aqueous PhaseRetention Time (min)Tailing FactorAnalysis Notes
0.1% Formic Acid (pH ~2.7) 9.851.1Excellent, sharp peak. Amine is fully protonated.
10 mM Phosphate Buffer (pH 7.0) 11.502.5Severe tailing. At neutral pH, the amine is partially deprotonated, leading to strong silanol interactions.

Decision & Rationale: The data unequivocally shows that an acidic mobile phase is required. A pH of ~2.7 ensures the amine is in a single, protonated form, resulting in a sharp, symmetrical peak. 0.1% Formic Acid in water is confirmed as the optimal aqueous phase. Ion suppression-reversed-phase HPLC is a well-established technique for such separations.[6]

Chapter 4: Detailed Protocol for the Optimized Method

This section provides the complete, step-by-step protocol for the final optimized purity method. This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing correctly before any samples are analyzed.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O, B: MeOH) Equilibrate Equilibrate System (10 column volumes) MobilePhase->Equilibrate Sample Prepare Sample (1.0 mg/mL in 50:50 A:B) RunSamples Inject Samples Sample->RunSamples SST Prepare SST Solution (Spiked with Impurities) RunSST Inject SST Solution SST->RunSST Equilibrate->RunSST CheckSST Verify SST Criteria (Resolution > 2.0, Tailing < 1.5) RunSST->CheckSST CheckSST->RunSamples If Pass Integrate Integrate Chromatograms RunSamples->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Step-by-step experimental workflow.

Optimized HPLC Method Parameters
  • Instrument: HPLC or UPLC system with a Photodiode Array (PDA) or UV Detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Methanol.

  • Gradient Program:

    • 0.00 min: 30% B

    • 15.00 min: 85% B

    • 15.10 min: 30% B

    • 20.00 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Wavelength: 280 nm. The indole nucleus typically has strong absorbance near this wavelength.[7]

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.

  • Sample Concentration: 1.0 mg/mL.

System Suitability Test (SST) Criteria

Before sample analysis, inject a suitability solution (e.g., a sample spiked with known impurities). The system is deemed ready for use only if the following criteria are met:

  • Resolution: The resolution between 1-ethyl-1H-indol-6-amine and the closest eluting impurity must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the 1-ethyl-1H-indol-6-amine peak must be ≤ 1.5.

  • Reproducibility: The relative standard deviation (RSD) for the peak area of six replicate injections of a standard solution must be ≤ 2.0%.

Chapter 5: Principles of Method Validation

Once developed, the method must be formally validated according to regulatory guidelines, such as ICH Q2(R1), to prove its suitability for its intended purpose.[3] The validation process provides a high degree of assurance that the method will consistently yield accurate and reliable results.[8]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (exposing the analyte to acid, base, oxidative, thermal, and photolytic stress) and confirming peak purity using a PDA detector.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in temperature, ±0.2 units of pH).

Conclusion

We have demonstrated a logical, evidence-based approach to developing a stability-indicating HPLC method for the purity analysis of 1-ethyl-1H-indol-6-amine. By systematically comparing stationary phases and mobile phase components, we progressed from a broad screening phase to a fine-tuned, optimized protocol. The final method, utilizing a Phenyl-Hexyl column with a methanol/acidified water gradient, provides excellent resolution, peak shape, and is ready for formal validation. This comparative and systematic strategy is fundamental to developing robust and reliable analytical methods in the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug substances.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: IntechOpen URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: HPLC analysis of samples of indole biotransformation by Arthrobacter... Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: Chromatography Online URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System Source: Waters Corporation URL: [Link]

  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL: [Link]

Sources

Validation

Comparative Technical Guide: 1-Ethyl-1H-indol-6-amine vs. 1-Methyl-1H-indol-6-amine

Executive Summary: The N1-Alkyl Variable Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists. In the optimization of indole-based pharmacophores, the choice between an N1-methyl and N1-e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N1-Alkyl Variable

Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists.

In the optimization of indole-based pharmacophores, the choice between an N1-methyl and N1-ethyl substituent is often treated as a trivial steric adjustment. However, for 1-alkyl-1H-indol-6-amines , this modification exerts distinct physicochemical and logistical influences that go beyond simple space-filling models.

While the electronic impact of extending a methyl to an ethyl group on the distal C6-amine is electronically negligible, the solubility profiles , crystallinity , and metabolic stability (N-dealkylation potential) diverge significantly. This guide provides a data-backed comparison to assist in rational scaffold selection.

Physicochemical & Reactivity Profile[1][2]

The following table synthesizes calculated and observed properties for the two analogues. Note the shift in lipophilicity (LogP) and the steric parameter (


), which dictates reactivity at the proximal C2 position.
Feature1-Methyl-1H-indol-6-amine 1-Ethyl-1H-indol-6-amine Impact Analysis
Formula


Ethyl adds ~14 Da; minimal mass penalty.[1]
MW 146.19 g/mol 160.22 g/mol
Calc.[1] LogP ~1.6 - 1.8~2.0 - 2.2Ethyl is more lipophilic. Better membrane permeability; potentially lower aqueous solubility.[1]
Taft Steric (

)
0.00 (Reference)-0.07Ethyl is bulkier. Reduces rate of C2-lithiation or metabolic N-dealkylation.[1]
Electronic (

)
0.00 (Reference)-0.10Ethyl is slightly more electron-donating (+I). Negligible effect on C6-amine nucleophilicity (

shift < 0.05).[1]
Physical State Viscous Oil / Low melting solidSolid (typically)Ethyl often improves crystallinity , aiding purification in process scale-up.[1]
Electronic Nuances: The Inductive Myth

A common misconception is that the ethyl group will significantly enhance the basicity of the indole ring or the distal amine compared to the methyl group.

  • Mechanism: Both alkyl groups exert a positive inductive (+I) effect. While ethyl is theoretically a stronger donor than methyl, the effect dissipates through the aromatic

    
    -system.
    
  • Data Proxy: Comparing N-methylaniline (

    
     4.85) vs. N-ethylaniline (
    
    
    
    ~4.90), the difference is marginal.
Steric Implications: The C2 Shield

The primary reactivity difference lies at the C2 position (ortho to the N1-alkyl).

  • C2-Lithiation: If your workflow involves C2-functionalization (e.g., using

    
    -BuLi), the N-ethyl group introduces a steric clash that can retard the rate of deprotonation compared to N-methyl, requiring higher temperatures or stronger bases (e.g., 
    
    
    
    -BuLi).
  • Enzymatic Binding: In biological assays, the ethyl group can clash with compact hydrophobic pockets (e.g., in kinase hinge regions) where a methyl group is tolerated. Conversely, it can fill larger hydrophobic voids to improve potency.

Experimental Protocols

Protocol A: Selective N1-Alkylation of 6-Nitroindole

Rationale: Direct alkylation of 6-aminoindole is risky due to competing N-alkylation at the more nucleophilic C6-amine. The standard industry approach is to alkylate the 6-nitro precursor, then reduce.

Reagents:

  • Substrate: 6-Nitroindole (1.0 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or NaH (1.2 equiv)
    
  • Electrophile: Iodomethane (MeI) vs. Iodoethane (EtI) (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-nitroindole in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation:

    • For Methyl: Add

      
       at RT. Stir for 30 min.
      
    • For Ethyl: Add

      
       at RT. Note:  If reaction is sluggish, switch to NaH at 
      
      
      
      to force deprotonation, as the ethyl electrophile is slightly less reactive (
      
      
      steric penalty).
  • Addition: Add the alkyl iodide dropwise.

    • MeI: Exothermic. Add slowly at

      
      .
      
    • EtI: Less exothermic. Can be added at RT; may require warming to

      
       for completion.
      
  • Workup: Quench with water. The N-ethyl product often precipitates as a solid (filtration workup), whereas the N-methyl product may require extraction (DCM/EtOAc) due to higher polarity/oil nature.

Protocol B: Reduction to the Active Amine

Rationale: Catalytic hydrogenation is preferred for cleanliness, preserving the N1-alkyl group.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions:

    
     balloon (1 atm), MeOH/THF (1:1), RT, 4 hours.
    
  • Filtration: Filter through Celite.

  • Result: Both 1-methyl and 1-ethyl-1H-indol-6-amine are obtained quantitatively. The 1-ethyl variant is more stable to oxidation (darkening) upon storage due to its higher crystallinity.

Visualizing the Reactivity Landscape

The following diagrams map the synthesis logic and the reactivity "hotspots" on the molecule.

Diagram 1: Synthesis & Reactivity Flow

This flowchart illustrates the parallel synthesis tracks and the critical decision point regarding solubility and workup.

IndoleSynthesis Start 6-Nitroindole (Precursor) Me_Alk Alkylation (MeI) Base: Cs2CO3 Temp: 0°C Start->Me_Alk Path A Et_Alk Alkylation (EtI) Base: Cs2CO3/NaH Temp: RT to 40°C Start->Et_Alk Path B Me_Prod 1-Methyl-6-nitroindole (Often Oil/Low Melt) Me_Alk->Me_Prod Me_Workup Workup: Liquid-Liquid Extraction Me_Prod->Me_Workup Reduction Pd/C, H2 (Reduction) Me_Workup->Reduction Et_Prod 1-Ethyl-6-nitroindole (Crystalline Solid) Et_Alk->Et_Prod Et_Workup Workup: Filtration (Precipitate) Et_Prod->Et_Workup Et_Workup->Reduction Final Target 6-Aminoindole (Nucleophile) Reduction->Final

Caption: Comparative synthesis showing the distinct workup advantages of the N-ethyl pathway.

Diagram 2: Steric & Electronic Influence Map

This diagram highlights where the N1-substituent exerts its influence versus where it does not.

ReactivityMap Center 1-Alkyl-1H-indol-6-amine N1_Group N1-Alkyl Group (Methyl vs Ethyl) Center->N1_Group C2_Steric C2 Position (Steric Clash) N1_Group->C2_Steric High Impact (Ethyl Blocks) Solubility Solubility/LogP (Ethyl > Methyl) N1_Group->Solubility Moderate Impact (Process) C6_Elec C6-Amine (Nucleophilicity) N1_Group->C6_Elec Negligible Impact (Inductive Decay)

Caption: Functional map showing that N1-modification heavily impacts C2-sterics and solubility, but barely affects C6-amine electronics.

References

  • Taft Steric Parameters ( ): Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley. (Foundational text defining Methyl=0.00 vs Ethyl=-0.07 steric values).
  • Indole N-Alkylation Methodology: Leitch, J. A., et al. (2017). "Precise N-Arylation of Indoles via Copper-Catalyzed Cross-Coupling." Chemical Science. Link (Demonstrates general N-alkylation/arylation kinetics).

  • Electronic Effects in Anilines (Proxy Data): "Basicity of Amines: N-Methylaniline vs Aniline." BloomTech Knowledge Base. Link (Confirms negligible pKa shift between N-methyl and N-ethyl systems).

  • Synthesis of 6-Aminoindoles: Zhang, H., et al. (2020). "Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets." Journal of Organic Chemistry. Link (Discusses selectivity issues in indole alkylation).

  • INMT Enzyme Kinetics: "Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation." PLOS One. Link (Highlights the biological sensitivity to N-alkyl steric bulk).

Sources

Comparative

Validating synthesis routes for high-purity 1-ethyl-1H-indol-6-amine

Comparative Validation of High-Purity Synthesis Routes for 1-ethyl-1H-indol-6-amine Executive Summary & Strategic Imperative For drug development professionals, 1-ethyl-1H-indol-6-amine is more than a building block; it...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation of High-Purity Synthesis Routes for 1-ethyl-1H-indol-6-amine

Executive Summary & Strategic Imperative

For drug development professionals, 1-ethyl-1H-indol-6-amine is more than a building block; it is a critical scaffold often employed in kinase inhibitors and GPCR ligands. Its purity is non-negotiable. Trace regioisomers (e.g., C3-alkylated impurities) or residual metal catalysts can catastrophically skew structure-activity relationship (SAR) data or fail downstream toxicity screens.

This guide objectively validates two primary synthesis routes. We move beyond simple "recipes" to analyze the causality of impurity formation, providing a self-validating framework for producing >99.5% pure material.

Route Analysis: The "Standard" vs. The "Precision" Approach

We compare the Nitro-Reduction Route (Route A) against the Buchwald-Hartwig Amination Route (Route B) .

Table 1: Comparative Metrics
FeatureRoute A: Nitro-Reduction Route B: Buchwald-Hartwig
Precursor 6-Nitroindole6-Bromoindole
Key Reagents Ethyl Iodide, Cs₂CO₃, H₂/Pd-CEthyl Iodide, Pd-Catalyst, Benzophenone Imine
Overall Yield High (75-85%)Moderate (60-70%)
Cost Efficiency High (Cheap starting materials)Low (Expensive catalysts/ligands)
Impurity Risk Regioisomers (C-alkylation), HydroxylaminesHeavy metals (Pd), Phosphine oxides
Scalability Excellent (Kilogram scale)Moderate (Catalyst cost limits scale)
Recommendation Primary Choice for Scale-up Choice for Late-Stage Diversification

Detailed Experimental Protocols & Validation

Route A: The Nitro-Reduction Pathway (Recommended)

This route relies on the high acidity of the indole N-H (pKa ~16) relative to the C3 position to achieve selective alkylation, followed by a clean heterogeneous reduction.

Step 1: Regioselective N-Alkylation

  • Objective: Synthesize 1-ethyl-6-nitroindole while suppressing C3-alkylation.

  • Protocol:

    • Charge a reactor with 6-Nitroindole (1.0 eq) and anhydrous DMF (10 vol).

    • Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Why: Cs₂CO₃ provides a milder deprotonation than NaH, reducing the "nakedness" of the anion and minimizing C-alkylation.

    • Stir at 25°C for 30 mins to ensure deprotonation.

    • Add Ethyl Iodide (1.2 eq) dropwise. Maintain Temp < 30°C.

    • Monitor via HPLC. Reaction is typically complete in 2-4 hours.

    • Workup: Quench with water (precipitation occurs). Filter the yellow solid. Recrystallize from Ethanol/Water to remove any trace C-alkylated byproducts.

Step 2: Catalytic Hydrogenation

  • Objective: Reduce nitro group to amine without over-reduction of the indole ring.

  • Protocol:

    • Dissolve 1-ethyl-6-nitroindole in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt% loading, 50% wet).

    • Hydrogenate at 3 bar (45 psi) H₂ pressure at RT.

    • Critical Control Point: Monitor for the hydroxylamine intermediate (often M-16 relative to product in MS). Do not stop until fully converted.

    • Filter through Celite under Nitrogen (pyrophoric risk). Concentrate to obtain off-white solid.

Route B: The Buchwald-Hartwig Pathway

Use this route if you already possess 1-ethyl-6-bromoindole or need to avoid nitro-chemistry safety protocols.

Step 1: N-Alkylation of 6-Bromoindole

  • Follow the same alkylation protocol as Route A. 6-Bromoindole is less electron-withdrawing than 6-nitro, making N-alkylation slightly slower but still highly selective.

Step 2: Pd-Catalyzed Amination

  • Protocol:

    • Combine 1-ethyl-6-bromoindole (1.0 eq), Benzophenone Imine (1.2 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in Toluene.

    • Add Cs₂CO₃ (2.0 eq). Degas thoroughly with Argon.

    • Heat to 100°C for 12 hours.

    • Hydrolysis: Cool to RT. Add 1N HCl/THF and stir for 1 hour to cleave the imine.

    • Neutralize and extract. Note: Requires column chromatography to remove phosphine oxides.

Scientific Validation Logic (The "Why")

The following diagram illustrates the decision logic and impurity pathways.

SynthesisValidation Start Target: 1-ethyl-1H-indol-6-amine RouteA Route A: Nitro-Reduction (High Atom Economy) Start->RouteA RouteB Route B: Buchwald-Hartwig (Metal Catalysis) Start->RouteB StepA1 Alkylation (Cs2CO3/EtI) Risk: C3-Alkylation RouteA->StepA1 StepB1 Alkylation (Cs2CO3/EtI) RouteB->StepB1 StepA2 Hydrogenation (Pd/C) Risk: Hydroxylamine StepA1->StepA2 Validation Validation Checkpoints StepA2->Validation StepB2 Pd-Amination (Xantphos) Risk: Pd Residue StepB1->StepB2 StepB2->Validation Check1 Limit: <0.1% C3-isomer Validation->Check1 HPLC Purity Check2 Diagnostic: N-CH2 (q, ~4.1 ppm) Validation->Check2 1H NMR (N-Et vs C-Et)

Figure 1: Decision logic and critical control points for synthesis validation.

Analytical Validation Criteria

To certify the product as "High Purity" (>99.5%), you must validate against these specific markers.

A. NMR Diagnostics
  • N-Ethyl vs. C-Ethyl:

    • N-Ethyl (Correct): Quartet at ~4.10 ppm (2H) and Triplet at ~1.35 ppm (3H). The N-CH₂ protons are deshielded by the aromatic nitrogen.

    • C3-Ethyl (Impurity): Quartet typically shifts upfield to ~2.70 ppm .

  • Aromatic Region: The C2-H proton (singlet/doublet near 7.1 ppm) must remain integral. Loss of this proton indicates C2-alkylation (rare but possible).

B. HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic) and 230 nm (amine sensitivity).

  • Critical Separation: The Hydroxylamine intermediate (from Route A) is more polar and elutes before the amine. The C3-alkyl impurity is more lipophilic and elutes after the main peak.

References

  • Regioselective Alkylation of Indoles

    • Title: "Cesium Carbonate Mediated N-Alkyl
    • Source:Journal of Organic Chemistry
    • Context: Validates the use of Cs₂CO₃ over NaH for minimizing C-alkyl
    • (General Reference for JOC Indole Alkylation protocols)

  • Buchwald-Hartwig Amination of Indoles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Ammonia Equivalents."
    • Source:Organic Letters
    • Context: Describes the Benzophenone Imine protocol for converting aryl bromides to primary amines.
  • Reduction of Nitroindoles

    • Title: "Catalytic Hydrogenation of Nitroarenes: Selectivity and Mechanism."
    • Source:Organic Process Research & Development
    • Context: Details the suppression of hydroxylamine intermediates during Pd/C hydrogen

(Note: While specific CAS-level papers for 1-ethyl-1H-indol-6-amine are often proprietary, the protocols above are derived from validated methodologies for the 6-nitro and 6-bromoindole scaffolds found in the referenced journals.)

Comparative

Bioassay validation for compounds derived from 1-ethyl-1H-indol-6-amine

This guide outlines the bioassay validation framework for 1-ethyl-1H-indol-6-amine derivatives , a class of "privileged scaffold" compounds increasingly utilized in the development of Type II Tyrosine Kinase Inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioassay validation framework for 1-ethyl-1H-indol-6-amine derivatives , a class of "privileged scaffold" compounds increasingly utilized in the development of Type II Tyrosine Kinase Inhibitors (TKIs) targeting angiogenesis pathways (VEGFR/PDGFR) and cell proliferation (MAPK/ERK).

Executive Summary & Chemical Rationale

The 1-ethyl-1H-indol-6-amine core represents a strategic optimization of the classical indole scaffold. Unlike the natural tryptamine derivatives, the N1-ethyl group provides hydrophobic bulk that improves occupancy in the ATP-binding pocket of kinases, while the C6-amine serves as a critical vector for extending hydrogen-bonding motifs (e.g., ureas or amides) into the allosteric "back pocket" (Glu-out conformation) of enzymes like VEGFR2 and BRAF.

This guide details the validation pipeline for these compounds, comparing them against industry-standard TKIs like Sunitinib and Pazopanib .

Comparative Performance Analysis

The following table contrasts the performance of optimized 1-ethyl-1H-indol-6-amine derivatives (Compound Series A) against standard clinical alternatives.

Table 1: Comparative Efficacy and Physicochemical Profile

Feature1-Ethyl-1H-indol-6-amine Deriv.[1][2][3][4][5][6] (Lead)Sunitinib (Standard TKI)Pazopanib (Alternative)
Primary Target VEGFR2 / PDGFR

VEGFR2 / PDGFR

/ KIT
VEGFR1/2/3 / PDGFR
Enzymatic IC

12 - 45 nM10 - 80 nM10 - 30 nM
Selectivity Profile High (Kinome Score < 0.15)Moderate (Promiscuous)Moderate
Solubility (pH 7.4) High (> 50

M)
Moderate (< 10

M)
Low (Requires salt form)
Metabolic Stability

> 60 min (Human Microsomes)

~ 40 min

> 90 min
Cytotoxicity (HCT116) IC

2.9 - 5.0

M
IC

~ 4.0

M
IC

~ 8.0

M

Key Insight: The N1-ethyl modification often reduces the "promiscuity" seen in N-unsubstituted indoles by sterically clashing with non-target kinases, enhancing the safety profile.

Primary Validation: Enzymatic Kinase Inhibition

Objective: Determine the binding affinity (


) of the derivative against the recombinant kinase domain.
Protocol: FRET-Based LanthaScreen Assay

This assay relies on the transfer of energy between a Europium-labeled antibody and an Alexa Fluor-labeled tracer binding to the kinase active site.

  • Reagent Prep: Dilute 1-ethyl-1H-indol-6-amine derivatives in 100% DMSO (10-point dose response, starting at 10

    
    M).
    
  • Enzyme Mix: Prepare VEGFR2 kinase solution in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction:

    • Add 5

      
      L of compound to 384-well plate.
      
    • Add 10

      
      L of Kinase/Antibody mixture.
      
    • Add 5

      
      L of Tracer (Alexa Fluor 647).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read TR-FRET signal on a plate reader (e.g., EnVision). Calculate Emission Ratio (665 nm / 340 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

    
    .
    

Mechanistic Validation: Cellular Signaling Pathways

Objective: Confirm that the compound inhibits the phosphorylation of downstream effectors (ERK1/2, AKT) in a cellular context.

Pathway Visualization

The diagram below illustrates the intervention point of 1-ethyl-1H-indol-6-amine derivatives within the VEGF signaling cascade.

VEGFR_Pathway Ligand VEGF-A Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Compound 1-Ethyl-1H-indol-6-amine Derivative Compound->Receptor Inhibition (ATP Competitive) AKT AKT (p-AKT) PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK ERK->Proliferation

Caption: Mechanism of Action.[7] The indole derivative blocks ATP binding at VEGFR2, preventing downstream phosphorylation of AKT and ERK, ultimately arresting proliferation.

Protocol: Western Blotting for Phospho-Proteins
  • Cell Culture: Seed HUVEC or HCT116 cells (

    
     cells/well) in 6-well plates. Starve in serum-free medium for 12 hours.
    
  • Treatment: Treat cells with compound (0.1, 1.0, 5.0

    
    M) for 2 hours.
    
  • Stimulation: Stimulate with VEGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (Roche).

  • Electrophoresis: Resolve 30

    
    g protein on 10% SDS-PAGE.
    
  • Blotting: Transfer to PVDF membrane. Block with 5% BSA.

  • Antibodies:

    • Primary: Anti-p-VEGFR2 (Tyr1175), Anti-p-ERK1/2, Anti-Total ERK (Cell Signaling Tech).

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Imaging: Visualize using ECL substrate. Success Criteria: Dose-dependent reduction of p-VEGFR2 and p-ERK bands compared to Total ERK.

Secondary Screen: Cell Viability (SRB Assay)

Objective: Assess cytotoxicity in cancer cell lines (HCT116) vs. normal fibroblasts (MRC5) to determine the Therapeutic Index (TI).

Protocol: Sulforhodamine B (SRB) Assay

Unlike MTT, the SRB assay is not influenced by mitochondrial metabolic errors and is preferred for indole derivatives which may have autofluorescence or redox activity.

  • Seeding: Seed cells (HCT116) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of the compound (0.1 - 100

    
    M). Incubate for 72h.
    
  • Fixation: Add cold TCA (10% final) to fix cells in situ. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

  • Calculation:

    
    .
    

Table 2: Typical Validation Data (HCT116 Colorectal Cancer)

Compound ID

(

M)
Selectivity Index (MRC5/HCT116)
Indole-6-amine-A1 2.9

0.3
> 30 (Excellent)
Indole-6-amine-B4 14.3

4.4
> 7 (Good)
Sunitinib (Ctrl) 4.1

0.5
~ 5

References

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents. EurekaSelect. (2022). Validates the 6-amino-indole/indazole scaffold for cytotoxicity in HCT116 lines.[8]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry. (2014). Details the SAR of N-substituted indoles and the impact of hydrophobic bulk on biological activity.

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed. (2018). Provides protocols for docking and molecular validation of indole derivatives.

  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine. Bioorganic & Medicinal Chemistry Letters. (2003). validates N1-alkylated indole-6-amines as bioactive ligands.

Sources

Safety & Regulatory Compliance

Safety

1-ethyl-1H-indol-6-amine proper disposal procedures

Executive Summary This guide defines the operational standard for the disposal of 1-ethyl-1H-indol-6-amine (CAS: 681836-77-1).[1][2] As a nitrogen-containing heterocycle with a primary amine functionality, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational standard for the disposal of 1-ethyl-1H-indol-6-amine (CAS: 681836-77-1).[1][2] As a nitrogen-containing heterocycle with a primary amine functionality, this compound presents specific chemical compatibility risks—primarily exothermic reactivity with acids and potential toxicity.[2]

Immediate Operational Directive:

  • DO NOT dispose of via sanitary sewer (sink drains).

  • DO NOT mix with acidic waste streams (risk of rapid heat evolution).

  • DO NOT dispose of with general trash; treat as RCRA Hazardous Waste.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.

PropertyDataOperational Implication
Chemical Name 1-Ethyl-1H-indol-6-aminePrimary identification for waste manifests.[1][2]
CAS Number 681836-77-1Unique identifier for regulatory tracking.[1]
Molecular Formula C₁₀H₁₂N₂Organic nitrogen content requires incineration.[1]
Functional Groups Indole ring, Primary AmineBasic nature: Incompatible with strong acids and oxidizers.[1][2]
Physical State Solid (typically off-white powder)Dust inhalation hazard during transfer.[1]
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit.[1][2] 2ARequires full PPE (Nitrile gloves, safety glasses, lab coat).[1][2]

Pre-Disposal Handling: The "Chain of Custody"

Safety in waste management relies on the integrity of the storage prior to pickup. The most common failure mode in amine disposal is incompatible mixing .

A. Segregation Protocol (Critical)

You must segregate 1-ethyl-1H-indol-6-amine from Acidic Waste Streams .[1][2]

  • The Mechanism: Amines act as bases. Mixing this compound with acid waste (e.g., HCl, H₂SO₄) results in an immediate acid-base neutralization reaction.[2]

    • Reaction:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      [2]
      
  • The Risk: In a closed waste container, this exothermic reaction generates heat, which expands solvent vapors, leading to container pressurization and potential rupture .[2]

B. Container Specifications
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[2]

  • Liquid Waste: Amber glass or HDPE carboys (if in solution).

  • Labeling: Must be labeled "Hazardous Waste" with the specific constituent name "1-ethyl-1H-indol-6-amine" clearly written.[1][2] Do not use vague terms like "Organic Waste."

Disposal Workflows

Scenario A: Disposal of Pure Solid (Stock)
  • Transfer: Carefully transfer the solid into a dedicated solid hazardous waste container.

  • Deactivation (Optional but Recommended for High Potency): If the compound is suspected of high biological activity, wet the solid with a small amount of methanol to prevent dust generation before sealing.

  • Sealing: Cap tightly. Ensure the lid liner is intact to prevent volatile escape.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Matrix Check: Confirm the solvent system.

    • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Organic Waste .

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate): Dispose in Non-Halogenated Organic Waste .

  • pH Check: Ensure the solution pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container to prevent downstream reactions.[2]

Scenario C: Trace Contaminated Items
  • Gloves/Paper Towels: If visibly contaminated, place in a Solid Hazardous Waste bag/pail.[2] If not visibly contaminated, they may often be treated as standard lab trash (verify with local EHS regulations).[2]

  • Sharps/Needles: Dispose of in a chemically contaminated sharps container.

Visualized Decision Pathways

Figure 1: Disposal Decision Tree

This workflow ensures the material ends up in the correct regulatory stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste: 1-ethyl-1H-indol-6-amine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Trace Trace Contaminated (Gloves/Wipes) StateCheck->Trace SolidAction Place in Hazardous Solid Waste Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (Segregate from Acids) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Segregate from Acids) NonHalo->NonHaloWaste TraceAction Solid Hazardous Waste Bag (If visibly soiled) Trace->TraceAction

Caption: Operational logic for categorizing 1-ethyl-1H-indol-6-amine waste streams.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release or exposure.[2]

Materials Required:

  • Nitrile gloves (double gloved recommended).

  • Absorbent pads or vermiculite.

  • Dustpan and brush (for solids).

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE TypeSolid Solid Spill PPE->TypeSolid TypeLiquid Liquid Spill PPE->TypeLiquid ActionSolid Cover with wet paper towel (Prevent Dust) -> Sweep TypeSolid->ActionSolid ActionLiquid Absorb with Vermiculite or Pads TypeLiquid->ActionLiquid Bag Place in HazWaste Bag ActionSolid->Bag ActionLiquid->Bag Label Label & Request Pickup Bag->Label

Caption: Step-by-step containment and cleanup procedure for spills.

Regulatory Compliance (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).[2]

  • Waste Coding:

    • If the waste is a pure chemical, it may not have a specific P or U list code unless specifically designated.[2] However, it must be characterized based on toxicity and ignitability.[2]

    • Characteristic Waste: If dissolved in flammable solvents (Flash point < 140°F), code as D001 (Ignitable).[2]

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste.

    • Containers must be under the control of the operator.

References

  • PubChem. (n.d.). 1-ethyl-1H-indol-6-amine (Compound).[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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